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  • Product: (d-Ala2,d-leu5)-enkephalin acetate
  • CAS: 94825-57-7

Core Science & Biosynthesis

Foundational

role of (d-Ala2,d-leu5)-enkephalin acetate in artificial hibernation induction

The Role of DADLE in Artificial Hibernation Induction: Mechanisms, Protocols, and Therapeutic Horizons Executive Summary The pursuit of artificial hibernation—a controlled, reversible state of suspended animation—holds p...

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Author: BenchChem Technical Support Team. Date: April 2026

The Role of DADLE in Artificial Hibernation Induction: Mechanisms, Protocols, and Therapeutic Horizons

Executive Summary

The pursuit of artificial hibernation—a controlled, reversible state of suspended animation—holds profound implications for organ preservation, severe trauma management, and deep-space travel. At the forefront of this research is (d-Ala2, d-leu5)-enkephalin acetate (DADLE) , a synthetic delta-opioid receptor (DOR) agonist. Endogenous enkephalins are rapidly degraded by peptidases; however, the substitution of D-alanine at position 2 and D-leucine at position 5 confers high resistance to enzymatic degradation. This stability allows DADLE to mimic the natural Hibernation Induction Trigger (HIT) found in the blood of hibernating mammals, inducing profound hypometabolism, neuroprotection, and extended organ viability in non-hibernating species[1],[2].

This technical guide synthesizes the molecular pharmacodynamics of DADLE, details self-validating experimental protocols, and provides a translational framework for its application in biomedical research.

Molecular Pharmacodynamics: The DOR Axis

The induction of a hibernation-like state is not merely a passive lowering of body temperature, but an active, receptor-mediated suppression of cellular energy demand. DADLE acts as a prototypical, highly selective δ-opioid receptor (DOR) agonist.

Upon binding to DOR, DADLE triggers a cascade of intracellular events that shift the cell from a highly active metabolic state to a protective, quiescent state:

  • Transcriptional Suppression: DADLE significantly reduces the nucleoplasmic transport of RNA, effectively acting as a depressor of cellular function and lowering the baseline energy expenditure of the cell[3].

  • Anti-Apoptotic Signaling: In conditions of ischemia or serum deprivation, DADLE prevents cell death by activating the PI3K/AKT survival pathway and the AMPK-autophagy axis, which clears damaged organelles,[2].

  • Kinase Inhibition: DADLE provides robust protection against ischemia/reperfusion (I/R) injury by inhibiting the MKK7-JNK (c-Jun N-terminal kinase) apoptotic cascade[4] and the Wnt/β-Catenin pathway[5].

  • Neurotrophic Factor Release: At picomolar concentrations, DADLE upregulates transcription factors c-Jun and c-Fos, leading to a significant increase in Nerve Growth Factor (NGF), promoting neuronal survival[6].

G DADLE DADLE ([D-Ala2, D-Leu5]-enkephalin) DOR Delta-Opioid Receptor (DOR) DADLE->DOR Agonist Binding PI3K PI3K/AKT Pathway DOR->PI3K Activates AMPK AMPK-Autophagy Axis DOR->AMPK Activates JNK MKK7-JNK Pathway DOR->JNK Inhibits Trans RNA Transport & Transcription DOR->Trans Suppresses Surv Cell Survival & Neuroprotection PI3K->Surv Anti-apoptosis AMPK->Surv Clears damaged organelles JNK->Surv Prevents cell death Metab Metabolic Depression (Hibernation State) Trans->Metab Lowers energy demand

Diagram 1: DADLE-DOR signaling cascade illustrating the divergence into survival and hypometabolic pathways.

Quantitative Impact on Physiology and Preservation

The efficacy of DADLE is most evident when comparing standard normothermic or static cold storage (SCS) conditions against DADLE-induced states. By pre-conditioning tissues, DADLE extends the golden window of viability for explanted organs[7].

Table 1: Comparative Metrics of DADLE Efficacy

Physiological / Experimental MetricControl (Normothermia / Standard SCS)DADLE-TreatedPrimary Mechanistic Driver
Whole-Body Oxygen Consumption 100% (Baseline)Reduced by >50%Transcriptional suppression / RNA transport block[3]
Heart Rate (Rodent Model) ~300-400 bpm3-10 bpmAutonomic nervous system inhibition[8]
Organ Preservation Time (Liver/Lung) < 12-24 hoursUp to 46 hoursPI3K/AKT activation, reduced lipid peroxidation,[7]
Neuronal Viability (Ischemia Model) High apoptosis rate> 2-fold increaseAMPK-autophagy axis, MKK7-JNK inhibition[2],[4]
Myocardial Infarct Size (I/R Injury) Extensive necrosisSignificantly reducedWnt/β-Catenin pathway inhibition[5]

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, protocols utilizing DADLE must incorporate self-validating steps. The following workflows detail the induction of hypometabolism and ex vivo organ preservation.

Protocol A: In Vivo Induction of Hypometabolism (Rodent Model)

Causality Note: Systemic administration of DADLE requires continuous infusion rather than a bolus injection to maintain DOR saturation without triggering acute respiratory failure.

  • Subject Preparation: Acclimate summer-active ground squirrels or Sprague-Dawley rats to a controlled ambient temperature (22°C). Baseline metabolic stability is required to accurately measure DADLE-induced deviations.

  • Catheterization: Surgically implant a micro-osmotic pump or intravenous catheter into the jugular vein under isoflurane anesthesia.

  • DADLE Administration: Infuse DADLE at a controlled rate (e.g., 1.50 mg/kg/day) dissolved in sterile saline[1].

  • Monitoring & Self-Validation: Continuously monitor core body temperature (CBT), electrocardiogram (ECG), and oxygen consumption via respirometry.

    • Validation Check: A successful induction is validated internally by a drop in CBT approaching ambient temperature, accompanied by a >50% reduction in oxygen consumption and locomotion within 90 minutes of infusion onset[3].

Protocol B: Ex Vivo Multi-Organ Preservation for Transplantation

Causality Note: Standard static cold storage slows metabolism but fails to halt ATP depletion. Introducing DADLE acts as a pharmacological pre-conditioner, actively suppressing cellular energy demand prior to ischemic onset.

  • Pre-conditioning: Administer DADLE intravenously to the donor model 30 minutes prior to organ harvest. This primes the DOR/PI3K/AKT survival pathways before the ischemic insult occurs[2].

  • In Situ Perfusion: Flush the target organs (heart, lungs, liver, kidneys) in situ with a cold (4°C) preservation solution (e.g., University of Wisconsin solution) supplemented with 1-10 µM DADLE. This clears the blood to prevent microvascular thrombosis while delivering the cytoprotective agent directly to the tissue parenchyma.

  • Organ Harvesting & Storage: Excise the organs en bloc or individually and submerge them in the DADLE-supplemented preservation solution at 4°C[7].

  • Viability Evaluation & Self-Validation: Post-storage, reperfuse the organ on a Langendorff system (for hearts) or equivalent isolated perfusion setup.

    • Validation Check: Collect the effluent to measure Lactate Dehydrogenase (LDH) and Creatine Kinase-MB (CK-MB). Low levels of these biomarkers[5], coupled with positive 2,3,5-Triphenyltetrazolium chloride (TTC) staining (where viable tissue appears deep red and necrotic tissue appears pale), validate the preservation efficacy.

Workflow Prep Animal Prep & Anesthesia Perf In Situ Perfusion (DADLE + Buffer) Prep->Perf Harvest Organ Harvesting (Heart, Lungs, Liver) Perf->Harvest Storage Static Cold Storage (4°C with DADLE) Harvest->Storage Eval Viability Evaluation (TTC & Biomarkers) Storage->Eval

Diagram 2: Step-by-step workflow for DADLE-mediated ex vivo organ preservation and validation.

Translational Outlook

The leap from rodent models to human clinical applications hinges on optimizing DOR targeting without triggering off-target opioid toxicity. DADLE's ability to prevent and reverse dopaminergic terminal damage induced by neurotoxins (like methamphetamine) by attenuating p53 and c-fos mRNA expression demonstrates its profound neuroprotective capabilities[7]. Furthermore, its application in human umbilical cord-blood derived mesenchymal stem cells (MSCs) prior to transplantation has been shown to increase MSC survival and anti-inflammatory potential[2]. As drug development professionals look toward the future, synthesizing non-peptide DOR agonists that mimic DADLE's specific binding profile will be the critical next step in realizing human suspended animation for trauma and transplant medicine.

References

  • Oeltgen, P. R., et al. "Delta opioid receptor ligand selectively induced hibernation in summer-active ground squirrels." PubMed (nih.gov). URL: [Link]

  • Letchuman, V., et al. "Picomolar concentrations of hibernation induction delta opioid peptide[D-Ala2,D-Leu5]enkephalin increase the nerve growth factor in NG-108 cells." PubMed (nih.gov). URL: [Link]

  • Vecchio, L., et al. "DADLE: A Cue to Human 'Hibernation'." ResearchGate. URL: [Link]

  • Wang, Y., et al. "[D-Ala2, D-Leu5]-enkephalin (DADLE) provides protection against myocardial ischemia reperfusion injury by inhibiting Wnt/β-Catenin pathway." Springer Medizin. URL: [Link]

  • Borlongan, C. V., et al. "Delta opioid peptide (D-Ala 2, D-Leu 5) enkephalin: linking hibernation and neuroprotection." PubMed (nih.gov). URL: [Link]

  • Sandal, S., et al. "Chronic continuous perfusion of the hibernation triggering opioid DADLE did not cause any major physiological alterations in rat." TÜBİTAK Academic Journals. URL: [Link]

  • Melvin, J. M., et al. "Molecular strategies used by hibernators: Potential therapeutic directions for ischemia reperfusion injury and preservation of human donor organs." PMC (nih.gov). URL: [Link]

  • Ting, J., et al. "Hibernation induction in non-hibernating species." Bioscience Horizons - Oxford Academic. URL: [Link]

Sources

Exploratory

In Vitro Stability and Degradation Dynamics of (D-Ala2, D-Leu5)-Enkephalin Acetate (DADLE): A Technical Whitepaper

Executive Summary The development of peptide-based therapeutics is frequently bottlenecked by their rapid enzymatic degradation in biological matrices. Endogenous enkephalins, while potent neuromodulators, exhibit half-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics is frequently bottlenecked by their rapid enzymatic degradation in biological matrices. Endogenous enkephalins, while potent neuromodulators, exhibit half-lives measured in mere minutes, rendering them unviable for sustained pharmacological application. (D-Ala2, D-Leu5)-enkephalin acetate (DADLE) represents a pivotal structural evolution in opioid peptide design. By strategically incorporating D-amino acids, DADLE achieves profound resistance to primary proteolytic cleavage while maintaining high affinity as a δ -opioid receptor (DOR) agonist.

This whitepaper provides an in-depth technical analysis of DADLE’s in vitro stability, detailing the mechanistic rationale behind its structural modifications, the self-validating protocols required to quantify its degradation, and its broader pharmacological implications.

Structural Rationale: Overcoming the Enkephalin Paradox

Native Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) is rapidly hydrolyzed in vivo and in vitro. The primary sites of vulnerability are the N-terminal Tyr-Gly bond, which is rapidly cleaved by aminopeptidases, and the C-terminal Phe-Leu bond, which is targeted by carboxypeptidases.

To overcome this, DADLE introduces two critical stereochemical inversions:

  • D-Ala at Position 2: The substitution of Gly2 with D-Alanine creates a steric hindrance that prevents aminopeptidase N from accessing and cleaving the adjacent Tyr-Gly bond.1[1].

  • D-Leu at Position 5: Replacing L-Leucine with D-Leucine protects the C-terminus from carboxypeptidase activity.

The Role of the Acetate Salt: In rigorous in vitro stability assays, DADLE is utilized as an acetate salt rather than a trifluoroacetate (TFA) salt. The causality here is critical: TFA salts can artificially acidify the microenvironment upon dissolution, inadvertently inhibiting neutral-pH-optimized matrix metalloproteases and skewing stability data. Acetate salts mimic physiological pH more closely, ensuring that the enzymatic activity of the biological matrix remains authentic to in vivo conditions.

G LeuEnk Native Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) Aminopeptidase Aminopeptidases (N-terminal Cleavage) LeuEnk->Aminopeptidase Rapid Degradation (t1/2 < 30 min) Carboxypeptidase Carboxypeptidases (C-terminal Cleavage) LeuEnk->Carboxypeptidase Rapid Degradation DADLE DADLE Acetate (Tyr-D-Ala-Gly-Phe-D-Leu) DADLE->Aminopeptidase Steric Blockade by D-Ala2 DADLE->Carboxypeptidase Steric Blockade by D-Leu5 Endopeptidase Endopeptidases (Slow Internal Cleavage) DADLE->Endopeptidase Primary Degradation Route (t1/2 ~ 730 min)

Enzymatic cleavage resistance of DADLE compared to native Leu-Enkephalin.

Mechanisms of In Vitro Degradation

Despite its engineered resistance, DADLE is not entirely immune to enzymatic breakdown. In complex biological matrices like brain homogenates, specific endopeptidases and oligopeptidases eventually degrade the peptide.

When evaluating stability, researchers must account for matrix-specific enzymatic profiles:

  • Plasma/Whole Blood: DADLE exhibits exceptional stability here.2[2]. In contrast,3[3].

  • Brain Homogenate: Because enkephalins target the central nervous system (CNS), brain homogenate is the ultimate testing ground. The brain is rich in prolyl oligopeptidases and other specialized enzymes.4[4].

  • Intestinal Fluid: For oral delivery considerations, DADLE is subjected to luminal enzymes.5[5].

Quantitative Stability Profiles
PeptideBiological MatrixHalf-Life ( t1/2​ )Primary Degradation Mechanism
Native Leu-EnkephalinMouse Plasma~25 minAminopeptidase N cleavage (Tyr-Gly)
Native Leu-EnkephalinBrain Homogenate< 5 minBroad-spectrum peptidase cleavage
DADLE Acetate Rat Brain Homogenate ~730 min Slow endopeptidase cleavage
DADLE Acetate Human CSF > 5 hours Highly stable; minimal enzymatic activity
DADLE Acetate Whole Blood / Plasma > 12 hours Resistant to circulating peptidases

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, stability assays must be designed as self-validating systems. The following protocol details the causality behind each step for assessing DADLE degradation via LC-MS/MS.

Protocol: In Vitro Stability Assessment in Brain Homogenate

Objective: To quantify the enzymatic degradation kinetics of DADLE acetate under physiological conditions.

  • Matrix Preparation: Prepare a 20% (w/w) rat brain homogenate in pH 7.4 Tris buffer.

    • Causality: Tris buffer maintains the physiological pH of 7.4, ensuring that endogenous proteases remain in their active conformational states.

  • Incubation: Add 250 nmol of DADLE acetate (dissolved in a minimal volume of DMSO) to 1 mL of the homogenate. Incubate at 37°C in a temperature-controlled, shaking water bath.

    • Causality: 37°C mimics mammalian body temperature. Continuous shaking ensures homogenous enzyme-substrate interaction, preventing localized depletion of the peptide.

  • Aliquot Quenching: At predetermined intervals (e.g., 0, 15, 30, 60, 120 min), remove 100 μL aliquots and immediately transfer them into 1.5-mL centrifuge tubes containing 200 μL of ice-cold 1 M aqueous acetic acid (spiked with an internal standard).

    • Causality: The acidic pH shift and rapid temperature drop instantaneously denature the proteases, halting degradation and locking the kinetic time point. The internal standard corrects for downstream matrix effects during ionization.

  • Protein Precipitation & Centrifugation: Vortex the quenched samples and centrifuge at 21,000g for 15 minutes at 4°C.

    • Causality: Centrifugation pellets the denatured matrix proteins. The supernatant contains the intact DADLE, free from large macromolecules that would foul the LC-MS/MS column.

  • LC-MS/MS Quantification: Analyze the supernatant using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Causality: ESI-MS provides high sensitivity and specificity, distinguishing intact DADLE from its truncated metabolites based on exact mass-to-charge (m/z) ratios.

G Prep 1. Matrix Prep (20% Brain Homogenate) Incubation 2. Incubation (37°C, pH 7.4) Prep->Incubation Quench 3. Quenching (Ice-cold Acetic Acid) Incubation->Quench Centrifuge 4. Centrifugation (21,000g, 4°C) Quench->Centrifuge Analysis 5. LC-MS/MS (ESI Quantification) Centrifuge->Analysis

Self-validating experimental workflow for assessing DADLE in vitro stability.

Pharmacological Applications: The MKK7-JNK Pathway

Because of its enhanced stability, DADLE is heavily utilized in advanced pharmacological research beyond standard analgesia. As a potent δ -opioid receptor (DOR) agonist, DADLE exhibits profound tissue-protective properties.6[6]. Mechanistically, I/R injury induces cellular stress that triggers the Mitogen-Activated Protein Kinase Kinase 7 (MKK7), which subsequently phosphorylates and activates c-Jun N-terminal Kinase (JNK), leading to apoptosis. DADLE binding to the DOR directly inhibits this MKK7-JNK signaling cascade, promoting cell survival.

G IR_Injury Ischemia/Reperfusion (I/R) MKK7 MKK7 Kinase IR_Injury->MKK7 Induces Stress DADLE DADLE Acetate Delta_Rec δ-Opioid Receptor (DOR) DADLE->Delta_Rec Agonist Binding Delta_Rec->MKK7 Inhibits Pathway JNK JNK Phosphorylation MKK7->JNK Activates Apoptosis Epithelial Cell Apoptosis JNK->Apoptosis Promotes

DADLE-mediated inhibition of the MKK7-JNK apoptotic pathway during I/R injury.

Advanced Formulation Strategies

While DADLE solves the rapid degradation problem of native enkephalins, its hydrophilic nature restricts its ability to cross the Blood-Brain Barrier (BBB). To circumvent this, researchers employ Chemical Delivery Systems (CDS) .

By esterifying the C-terminus of DADLE with highly lipophilic alcohols (e.g., cholesterol) and attaching a targetor group (e.g., 1,4-dihydrotrigonellyl) to the N-terminus, the peptide becomes highly lipophilic. Once it passively diffuses across the BBB, brain-specific esterases and prolyl oligopeptidases cleave the lipophilic groups, releasing the stable DADLE directly into the CNS for sustained analgesic effect.

References

  • Brain-Targeted Delivery of a Leucine-enkephalin Analogue by Retrometabolic Design. Journal of Medicinal Chemistry (ACS Publications). 2

  • The Utility of Oligopeptidase in Brain-Targeting Delivery of an Enkephalin Analogue by Prodrug Design. PMC (NIH). 4

  • An Effective and Safe Enkephalin Analog for Antinociception. MDPI. 3

  • Protection of rat intestinal epithelial cells from ischemia/reperfusion injury by (D-Ala2, D-Leu5)-enkephalin through inhibition of the MKK7-JNK signaling pathway. PMC (NIH). 6

  • Effects of Various Protease Inhibitors on the Stability and Permeability of[D-Ala2,D-Leu5]enkephalin in the Rat Intestine. R Discovery. 5

  • Structural requirements for opioid activity of analogues of the enkephalins. The Royal Society. 1

Sources

Foundational

(d-Ala2,d-leu5)-enkephalin acetate molecular weight and chemical properties

As a Senior Application Scientist specializing in peptide therapeutics and receptor pharmacology, I frequently encounter the challenge of stabilizing endogenous pathways to prevent ischemic and neurodegenerative damage....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide therapeutics and receptor pharmacology, I frequently encounter the challenge of stabilizing endogenous pathways to prevent ischemic and neurodegenerative damage. The delta-opioid receptor (δOR) system has emerged as a profound target for neuroprotection and cellular survival. At the forefront of this research is[D-Ala2, D-Leu5]-Enkephalin acetate, commonly known as DADLE acetate.

This whitepaper provides a comprehensive, field-proven guide to the chemical properties, mechanistic pathways, and experimental handling of DADLE acetate. It is designed to equip researchers and drug development professionals with actionable, self-validating methodologies that bridge the gap between in vitro pharmacology and translational therapeutics.

Chemical Identity and Structural Integrity

DADLE is a synthetic, metabolically stable analogue of the endogenous peptide hormone Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)[1]. Endogenous enkephalins are rapidly cleaved by aminopeptidases and enkephalinases, severely limiting their experimental and therapeutic utility. The substitution of D-Alanine at position 2 and D-Leucine at position 5 in the DADLE sequence confers significant steric hindrance, rendering the peptide highly resistant to enzymatic degradation[1].

From a formulation standpoint, the acetate salt of DADLE is preferred in laboratory settings due to its enhanced solubility and stability in aqueous buffers compared to the free base.

Table 1: Physicochemical Properties of DADLE Acetate

PropertyValueContext / Reference
Sequence Tyr-D-Ala-Gly-Phe-D-LeuSynthetic analogue of Leu-Enkephalin[1]
Molecular Weight 569.65 g/mol Mass of the free peptide base[2]
Empirical Formula C29H39N5O7 • C2H4O2Acetate salt formulation[2]
CAS Number 94825-57-7Standard identifier for the acetate salt[2]
Storage Temperature -20°CRequired to prevent long-term degradation[2]

Pharmacodynamics: Mechanism of Action at the Delta Opioid Receptor

DADLE is a highly selective, full agonist for the delta-opioid receptor (δOR), a G-protein-coupled receptor (GPCR). Cryo-EM structural studies reveal that DADLE binds deeply within the orthosteric pocket of the δOR, stabilizing the receptor in an active conformation that facilitates the coupling of inhibitory G proteins (Gi/o)[1].

Beyond classical GPCR inhibitory signaling, DADLE orchestrates a robust neuroprotective response. In models of global ischemia, DADLE-mediated δOR activation mitigates apoptosis, preserves CA1 neuronal survival, and improves synaptic structures such as dendritic spine density[3].

Recent transcriptomic and proteomic analyses have elucidated two primary survival cascades driven by DADLE:

  • The MEK-ERK Kinase Cascade : DADLE promotes cell survival via the MEK-ERK pathway. Crucially, this protective effect exhibits a U-shaped dose-response curve; optimal anti-apoptotic effects are observed at specific low concentrations, whereas excessively high concentrations lose efficacy, likely due to rapid receptor desensitization[4].

  • TRPV4-Mediated Mitophagy : In brain microvascular endothelial cells (BMECs) subjected to ischemia/reperfusion (I/R) injury, DADLE upregulates Transient Receptor Potential Vanilloid 4 (TRPV4)[5]. This upregulation increases controlled calcium influx, which subsequently enhances mitophagy via the PINK1/Parkin pathway. This targeted clearance of damaged mitochondria restores ATP synthesis and mitochondrial membrane potential[5].

MOA DADLE DADLE Acetate (δOR Agonist) DOR Delta Opioid Receptor (δOR) DADLE->DOR High Affinity Binding TRPV4 TRPV4 Upregulation (Ca2+ Influx) DOR->TRPV4 Transcriptional Upregulation MEK_ERK MEK-ERK Pathway Activation DOR->MEK_ERK Phosphorylation Cascade Mitophagy Enhanced Mitophagy (PINK1/Parkin) TRPV4->Mitophagy Intracellular Ca2+ Signaling Survival Neuronal Survival & Ischemia Protection MEK_ERK->Survival Anti-apoptotic Gene Expression Mitophagy->Survival Restoration of ATP & MMP

Diagram 1: DADLE-mediated δOR signaling pathways driving neuroprotection and mitophagy.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, experimental designs involving DADLE must incorporate self-validating controls. As a best practice, every protocol should include parallel cohorts treated with specific antagonists to prove that the observed effects are strictly receptor-mediated and not artifacts of peptide aggregation or off-target binding.

Table 2: Pharmacological Parameters for Experimental Dosing

ParameterValueCausality / RationaleReference
OGD/R Rescue Dose 5 nMLow nanomolar dosing avoids the U-shaped efficacy loss and specifically targets δOR without off-target toxicity.[5]
Internalization Dose 10 µMHigh concentration ensures complete saturation of surface receptors to trigger rapid clathrin-mediated endocytosis.[6]
Protocol 1: In Vitro Ischemia/Reperfusion (OGD/R) Rescue Assay

Rationale: This protocol simulates the metabolic crash of a stroke (ischemia) followed by the oxidative stress of blood flow restoration (reperfusion). Self-Validation Mechanism: We co-administer a TRPV4 inhibitor (HC067047) or a δOR antagonist (naltrindole) in parallel cohorts. If DADLE's protective effect is abolished, it validates that the mechanism is specifically δOR/TRPV4-dependent[5],[7].

  • Cell Culture & Preparation: Cultivate Brain Microvascular Endothelial Cells (BMECs) or primary hippocampal neurons in standard media until 80% confluence[5].

  • Ischemic Induction (OGD): Replace standard media with glucose-free balanced salt solution. Transfer cells to a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 12 hours to induce oxygen-glucose deprivation[5].

  • Agonist Administration: Immediately upon OGD induction, treat the experimental cohort with 5 nM DADLE acetate[5].

    • Validation Cohort: Treat with 5 nM DADLE + 10 µM naltrindole (δOR antagonist) or HC067047 (TRPV4 inhibitor)[5],[7].

  • Reoxygenation (Reperfusion Mimicry): Remove cells from the hypoxic chamber, replace the glucose-free buffer with standard oxygenated culture media, and incubate under normoxic conditions for 6 hours[5].

  • Endpoint Quantification:

    • Assess cellular viability using a CCK-8 assay.

    • Measure mitochondrial membrane potential (MMP) using a JC-1 fluorescent probe[5].

    • Perform Western blotting for mitophagy markers (LC3-II/I ratio, PINK1, Parkin)[5].

Workflow Culture 1. Cell Culture (BMECs or Neurons) OGD 2. OGD Induction (Hypoxia + Glucose-Free) Culture->OGD Induce Ischemic Stress Treatment 3. DADLE Treatment (5 nM Dose Optimization) OGD->Treatment Administer Agonist Validation 3b. Antagonist Control (Naltrindole / HC067047) OGD->Validation Parallel Cohort Reperfusion 4. Reoxygenation (Normoxia + Glucose) Treatment->Reperfusion Simulate Reperfusion Validation->Reperfusion Assay 5. Endpoint Assays (CCK-8, JC-1, Western Blot) Reperfusion->Assay Quantify Survival & Mitophagy

Diagram 2: Self-validating experimental workflow for OGD/R induction and DADLE rescue.

Protocol 2: δOR Internalization and Trafficking Assay

Rationale: GPCRs undergo endocytosis upon activation. This protocol tracks the internalization and recycling of δOR following DADLE stimulation. Self-Validation Mechanism: The action of the internalizing agent is actively terminated by an antagonist to synchronize the recycling phase, allowing precise temporal tracking of the receptor[6].

  • Receptor Expression: Utilize a cell line (e.g., HEK293) stably or transiently expressing FLAG-tagged δOR[6].

  • Surface Labeling: Pre-label surface receptors with an anti-FLAG M1 antibody at 4°C to prevent premature internalization[6].

  • Internalization Stimulation: Incubate cells with 10 µM DADLE for 25 minutes at 37°C. Causality: This high micromolar pulse ensures complete receptor occupancy, triggering rapid clathrin-mediated endocytosis[6].

  • Termination and Recycling: Wash the cells and incubate with 10 µM Naloxone (Naxo, an opioid antagonist) for 60 minutes at 37°C. Causality: Naloxone displaces DADLE, terminating the internalization signal and allowing any potential recycling of the receptor back to the plasma membrane to occur[6].

  • Imaging/Flow Cytometry: Fix the cells and quantify the ratio of internalized vs. surface-retained fluorescent signal to determine the recycling fraction[6].

Translational Potential & Drug Development Perspectives

The ability of DADLE to cross-link δOR activation with profound cellular survival mechanisms has significant implications for drug development:

  • Organ Preservation & Hibernation: DADLE acts similarly to Hibernation Induction Trigger (HIT). It has been shown to induce hibernation-like states and prolong the survival of peripheral organs (including the lung, heart, liver, and kidney) preserved en bloc or as single preparations prior to transplantation[8].

  • Neurodegenerative Diseases: In models of Parkinson's disease, DADLE protects dopaminergic (DA) terminals against destruction induced by neurotoxins like methamphetamine (METH) and 6-OHDA. Grafted fetal brain cells pre-treated with DADLE promote markedly more robust behavioral recovery in 6-OHDA-treated rats than untreated cells[8].

  • Stem Cell Therapy: DADLE exhibits cytoprotective and anti-inflammatory effects on human umbilical cord blood-derived mesenchymal stem cells (hUCB-MSCs) under serum starvation and hypoxia-reperfusion conditions, upregulating anti-inflammatory cytokines (IL-4, IL-10) while mitigating pro-inflammatory markers (TNF-α, IL-6)[7].

By leveraging the self-validating protocols and mechanistic insights detailed above, researchers can accurately harness the therapeutic potential of DADLE acetate in advancing treatments for ischemic and neurodegenerative pathologies.

References

  • Delta Opioid Receptor and Its Peptide: A Receptor-Ligand Neuroprotection MDPI URL: [Link]

  • Delta Opioid Peptide [D-Ala2,D-Leu5]Enkephalin Promotes Cell Survival Karger URL: [Link]

  • Antiapoptotic action of delta opioid peptide[D-Ala2, D-Leu5]enkephalin against oxygen-glucose deprivation in brain slices National Institutes of Health (PMC) URL:[Link]

  • Delta Opioid Receptor Activation with Delta Opioid Peptide[d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia National Institutes of Health (PMC) URL:[Link]

  • Delta opioid peptide[D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells BMJ URL:[Link]

  • Structure-guided allosteric modulation of the delta opioid receptor bioRxiv URL: [Link]

  • Protein Interacting with C Kinase 1 (PICK1) Reduces Reinsertion Rates of Interaction Partners Sorted to Rab11-dependent Slow Recycling Pathway National Institutes of Health (PMC) URL: [Link]

  • Endogenous Opioids and Their Role in Stem Cell Biology and Tissue Rescue MDPI URL: [Link]

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Exploratory

Engineering Cellular Survival: The Physiological Mechanics of DADLE-Mediated Apoptosis Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Pathways, Quantitative Biomarkers, and Self-Validating Experimental Protocols Executive Summary The synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Pathways, Quantitative Biomarkers, and Self-Validating Experimental Protocols

Executive Summary

The synthetic delta-opioid receptor (DOR) agonist (d-Ala2, d-Leu5)-enkephalin acetate (DADLE) has emerged as a formidable cytoprotective agent across multiple ischemia-reperfusion (I/R) paradigms. From preserving dopaminergic neurons to extending the viability of human mesenchymal stem cells (hMSCs) and brain microvascular endothelial cells (BMECs), DADLE actively rewires the cell's intrinsic death machinery. As a Senior Application Scientist, my objective in this technical guide is to deconstruct the physiological mechanisms by which DADLE attenuates cellular apoptosis. We will dissect the causality of these survival pathways and provide self-validating experimental frameworks for implementation in preclinical development pipelines.

Mechanistic Causality of DADLE-Mediated Antiapoptosis

DADLE does not merely mask cellular damage; it intercepts the apoptotic cascade at multiple upstream and downstream nodes. The physiological effects are primarily mediated through the activation of the Delta Opioid Receptor (DOR), which triggers a network of kinase-dependent survival signals.

The MEK-ERK and PKC Survival Axes

Upon DOR binding, DADLE stimulates extracellular signal-regulated protein kinases (ERK) and Protein Kinase C (PKC). The activation of the MEK-ERK pathway is dose-dependent and results in the direct upregulation of the anti-apoptotic protein Bcl-2, while concurrently downregulating the pro-apoptotic protein Bax 1. This shift in the Bcl-2/Bax rheostat prevents mitochondrial membrane permeabilization, thereby halting the release of cytochrome c and the subsequent cleavage of executioner caspases 2.

Mitochondrial Homeostasis via TRPV4-Driven Mitophagy

In specialized populations such as BMECs, DADLE exerts its anti-apoptotic effects by upregulating Transient Receptor Potential Vanilloid 4 (TRPV4). This upregulation induces a controlled calcium influx that activates mitophagy pathways (evidenced by increased PINK1, Parkin, and LC3-II/I expression). By selectively clearing damaged mitochondria, DADLE prevents oxidative stress-induced apoptosis and restores ATP synthesis 3.

Repression of Endoplasmic Reticulum (ER) Stress

In hMSCs subjected to hypoxia-reperfusion, DADLE mitigates apoptosis by downregulating the Unfolded Protein Response (UPR). It represses major ER stress sensors (PERK, BiP, IRE-1α, ATF-6) and curtails Reactive Oxygen Species (ROS) generation, effectively shutting down ER-mediated apoptotic signaling 4.

G DADLE DADLE (δ-Opioid Agonist) DOR Delta Opioid Receptor (DOR) DADLE->DOR PKC PKC / MEK-ERK Pathways DOR->PKC TRPV4 TRPV4 Activation DOR->TRPV4 Bcl2 ↑ Bcl-2 & ↓ Bax PKC->Bcl2 Mitophagy ↑ Mitophagy (PINK1/Parkin) TRPV4->Mitophagy Caspase ↓ Caspase-3/9 Cleavage Bcl2->Caspase Survival Cellular Survival (Apoptosis Inhibition) Mitophagy->Survival Caspase->Survival

DADLE-mediated anti-apoptotic and pro-survival signaling pathways via DOR activation.

Quantitative Biomarker Profiling

To standardize the evaluation of DADLE's efficacy across different cell lines, specific molecular targets must be tracked. The table below summarizes the expected quantitative shifts in key apoptotic and survival biomarkers following DADLE administration.

BiomarkerFunctional Role in ApoptosisDADLE-Induced ModulationRecommended Validation Assay
Bcl-2 Anti-apoptotic (Mitochondrial stabilizer)Upregulated (Dose-dependent)Western Blot / RT-qPCR
Bax Pro-apoptotic (Pore-forming protein)DownregulatedWestern Blot / RT-qPCR
Caspase-3 Executioner CaspaseCleavage InhibitedFluorometric Assay / WB
LC3-II/I Ratio Autophagosome Formation MarkerUpregulatedImmunofluorescence / WB
ROS Oxidative Stress InducerSignificantly DecreasedFlow Cytometry (DCFDA)
TRPV4 Calcium Influx ChannelUpregulatedCalcium Imaging / RNA-seq

Self-Validating Experimental Methodologies

As scientists, we cannot rely on phenotypic survival alone; we must prove mechanistic causality. The following Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) protocol is designed as a self-validating system. By incorporating highly specific pharmacological inhibitors, we isolate DADLE's exact mechanism of action.

Workflow Culture Primary Cell Culture OGD OGD Phase (Hypoxia/Ischemia) Culture->OGD Reox Reoxygenation + DADLE Treatment OGD->Reox Validation Internal Controls (+Naltrindole / +3-MA) Reox->Validation Assays Endpoint Assays (Flow Cytometry, WB) Validation->Assays

Self-validating OGD/R experimental workflow for assessing DADLE neuroprotection.

Protocol: OGD/R In Vitro Model for Assessing DADLE Cytoprotection

Step 1: Primary Cell Culture & Stabilization

  • Action: Isolate and culture the target cells (e.g., primary rat astrocytes or BMECs) in standard complete media until 80% confluence.

  • Causality: Establishing a robust, healthy baseline ensures that subsequent apoptotic markers are strictly the result of the OGD/R insult, rather than background culture stress.

Step 2: Oxygen-Glucose Deprivation (The Ischemic Insult)

  • Action: Wash cells with PBS and replace the media with glucose-free, serum-free DMEM. Transfer the cultures to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4 to 6 hours.

  • Causality: This step perfectly mimics the ischemic phase of a stroke or myocardial infarction. The lack of oxygen and glucose depletes intracellular ATP, triggering ER stress and initiating the intrinsic apoptotic cascade 5.

Step 3: Reoxygenation and Targeted DADLE Intervention

  • Action: Remove cells from the hypoxia chamber. Replace the deprivation media with standard glucose-containing media. Immediately administer DADLE (optimal concentrations typically range from 10 nM to 1 μM depending on the cell line).

  • Causality: Reperfusion is the primary driver of ROS bursts and rapid cell death. Administering DADLE at the exact moment of reoxygenation evaluates its ability to intercept reperfusion injury, upregulate Bcl-2, and stabilize mitochondria before the executioner caspases are cleaved.

Step 4: Pharmacological Validation (Critical Control Step)

  • Action: Establish parallel experimental cohorts:

    • Cohort A: OGD/R + DADLE + Naltrindole (10 μM, selective DOR antagonist).

    • Cohort B: OGD/R + DADLE + 3-Methyladenine (3-MA, autophagy inhibitor) or HC067047 (TRPV4 inhibitor).

  • Causality: This is the self-validating core of the protocol. If Naltrindole reverses the cytoprotective effect of DADLE, it definitively proves that survival is DOR-dependent. If 3-MA or HC067047 abolishes protection, it confirms that DADLE relies on autophagy/mitophagy pathways to prevent apoptosis 3.

Step 5: Endpoint Quantification

  • Action: Harvest cells at 24 hours post-reoxygenation. Utilize Flow Cytometry (Annexin V/PI staining) to quantify early and late apoptosis. Perform Western Blotting to measure the ratio of cleaved Caspase-3 to pro-Caspase-3, and LC3-II/LC3-I ratios.

Conclusion

(d-Ala2, d-Leu5)-enkephalin acetate is a highly targeted modulator of cellular survival. By systematically activating the DOR, upregulating MEK-ERK/PKC pathways, and driving protective mitophagy, DADLE effectively disarms the apoptotic machinery. For drug development professionals, implementing the self-validating protocols outlined above ensures that preclinical data is both robust and mechanistically sound, paving the way for advanced therapeutics in ischemia and tissue engineering.

References

  • Source: nih.
  • Source: bmj.
  • Source: nih.
  • Title: Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin (DADLE)
  • Source: imrpress.

Sources

Protocols & Analytical Methods

Method

protocols for administering (d-Ala2,d-leu5)-enkephalin acetate in cell culture

An In-Depth Guide to the In Vitro Application of (d-Ala2, d-leu5)-Enkephalin Acetate (DADLE) Introduction: Understanding DADLE (d-Ala2, d-leu5)-Enkephalin, commonly known as DADLE, is a synthetic and metabolically stable...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Application of (d-Ala2, d-leu5)-Enkephalin Acetate (DADLE)

Introduction: Understanding DADLE

(d-Ala2, d-leu5)-Enkephalin, commonly known as DADLE, is a synthetic and metabolically stable analog of the endogenous opioid peptide Leu-enkephalin.[1] Its stability, a result of the substitution of glycine at position 2 with D-alanine, makes it a powerful and reliable tool for in vitro studies compared to its rapidly degrading natural counterpart. DADLE is recognized as a prototypical agonist for the delta-opioid receptor (δOR), although it also possesses a notable affinity for the mu-opioid receptor (μOR).[2] This receptor interaction profile makes DADLE an invaluable pharmacological instrument for researchers investigating the complex signaling pathways governed by opioid receptors. Its application in cell culture is extensive, primarily focusing on elucidating mechanisms of cytoprotection, neuroprotection, anti-apoptosis, and cellular signaling cascades.[3][4][5][6]

This guide provides a comprehensive overview of the core principles and detailed protocols for effectively utilizing DADLE in a cell culture setting, designed for researchers, scientists, and drug development professionals.

Scientific Foundation: Mechanism of Action and Signaling Cascades

The primary molecular target of DADLE is the δ-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily.[7] The binding of DADLE to DOR initiates a conformational change that triggers a cascade of intracellular signaling events, the nature of which dictates the ultimate cellular response.

Canonical G-Protein Signaling: Upon agonist binding, DOR predominantly couples to inhibitory Gαi/o proteins.[7][8] This activation leads to the dissociation of the Gαi-GTP and Gβγ subunits. The activated Gαi-GTP subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a measurable decrease in intracellular cyclic AMP (cAMP) levels.[7] This canonical pathway is a hallmark of DOR activation and is often used as a primary functional readout.

Diverse Downstream Pro-Survival Pathways: Beyond cAMP modulation, DADLE-induced DOR activation mobilizes a network of critical pro-survival and signaling pathways, which explains its potent cytoprotective effects observed across various cell types. The causality of these effects is rooted in the activation of key kinase cascades:

  • PI3K/Akt Pathway: This is a central pathway in promoting cell survival and inhibiting apoptosis. DADLE has been shown to induce the phosphorylation and activation of Akt, which in turn can modulate the function of downstream targets like the Bcl-2 family of proteins to prevent apoptosis.[6][9][10]

  • MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is crucial for regulating cell growth, differentiation, and survival. DADLE treatment can lead to the phosphorylation of ERK1/2, contributing to its neuroprotective and cardioprotective properties.[3][5][11]

  • Protein Kinase C (PKC) Pathway: DADLE can also stimulate PKC signaling, which is involved in a wide range of cellular processes, including neuronal function and protection against ischemic injury.[3][8][12]

  • EGFR Transactivation: Interestingly, DADLE's protective signaling can involve the transactivation of the Epidermal Growth Factor Receptor (EGFR), demonstrating sophisticated cross-talk between GPCRs and receptor tyrosine kinases.[5][13]

The convergence of these pathways underlies DADLE's ability to protect cells from stressors like ischemia-reperfusion injury, oxygen-glucose deprivation, and serum starvation.[4][10][14]

DADLE_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DADLE DADLE DOR δ-Opioid Receptor (DOR) DADLE->DOR binds EGFR EGFR DOR->EGFR transactivates Gai Gαi/o DOR->Gai activates PI3K PI3K DOR->PI3K PKC PKC DOR->PKC RAS_RAF Ras/Raf EGFR->RAS_RAF AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Survival Cell Survival Anti-Apoptosis Neuroprotection Akt->Survival PKC->Survival MEK MEK RAS_RAF->MEK ERK ERK1/2 MEK->ERK ERK->Survival

DADLE-activated DOR signaling pathways.

Data Presentation: Quantitative Profile of DADLE

For rigorous experimental design, it is crucial to understand the quantitative pharmacology of DADLE.

Table 1: DADLE Opioid Receptor Binding Affinity This table summarizes the binding affinities (Ki) of DADLE for the three main opioid receptors. A lower Ki value indicates higher binding affinity.

LigandReceptorBinding Affinity (Ki, nM)Assay TypeSource
DADLEμ (mu)1.3Radioligand Binding[2]
DADLEδ (delta)1.2Radioligand Binding[2]
DADLEκ (kappa)35Radioligand Binding[2]

Table 2: Recommended DADLE Concentration Ranges for In Vitro Applications The optimal concentration of DADLE is application- and cell-type-dependent. The following concentrations, derived from published studies, serve as a validated starting point for experimental design.

ApplicationCell TypeEffective Concentration RangeSource
Cytoprotection (OGD)Astrocytes10 nM[4]
Cardioprotection (Reperfusion)Rabbit Heart40 nM[5][13]
Receptor InternalizationCHO Cells100 nM[15]
Anti-apoptosis (Serum Deprivation)Human Liver Cells1.0 µM[12]
Neuroprotection (NaN3 injury)Rat Cortical Neurons1.0 µM[9]

Experimental Protocols

Part 1: Reagent Preparation and Handling

The accuracy and reproducibility of in vitro experiments begin with the correct preparation and storage of reagents.

1.1. Stock Solution Preparation (10 mM)

  • Rationale: Preparing a concentrated, sterile stock solution is standard practice to ensure accuracy through serial dilution and to minimize the risk of contamination.[16] Storing in single-use aliquots prevents degradation from repeated freeze-thaw cycles.

  • Materials:

    • (d-Ala2,d-leu5)-enkephalin acetate salt (e.g., Sigma-Aldrich, Cat. No. E7131)[1]

    • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS).

    • Sterile 0.22 µm syringe filter.

    • Sterile microcentrifuge tubes.

  • Procedure:

    • Aseptically weigh the required amount of DADLE powder. The acetate salt form will have a different formula weight than the free peptide; use the manufacturer-provided value for calculations. For the free peptide (MW ≈ 569.6 g/mol ), 5.7 mg in 1 mL of solvent yields a 10 mM solution.

    • In a sterile environment (e.g., a biosafety cabinet), dissolve the powder in the appropriate volume of sterile water or PBS.[17]

    • Ensure complete dissolution by gentle vortexing.

    • To ensure sterility, pass the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Label clearly with the compound name, concentration, and date of preparation.

    • Store aliquots at -20°C or -80°C for long-term stability.

Part 2: Protocol for Assessing DADLE-Mediated Cytoprotection

This protocol provides a framework for evaluating the protective effects of DADLE against a cellular stressor, such as oxygen-glucose deprivation (OGD), a common in vitro model for ischemia.[4][18]

  • Objective: To quantify the dose-dependent protective effect of DADLE on cell viability following an induced stress.

  • Experimental Design:

    • Vehicle Control: Cells subjected to the stressor and treated with the same vehicle used to dissolve DADLE (e.g., sterile water). This accounts for any effects of the solvent itself.

    • DADLE Treatment Groups: Cells subjected to the stressor and treated with a range of DADLE concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). This determines the dose-response relationship.

    • Specificity Control (Optional but Recommended): Cells pre-treated with a DOR-specific antagonist (e.g., Naltrindole) before DADLE administration and stress induction. If DADLE's effect is blocked, it confirms the action is DOR-mediated.[4][6]

    • Positive Control (Assay-dependent): Cells not subjected to the stressor, representing baseline viability.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate the cells of interest (e.g., primary astrocytes, SH-SY5Y neuroblastoma cells) in 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.[4][19]

    • Pre-treatment (for antagonist control): If using an antagonist, add it to the appropriate wells 30-60 minutes prior to DADLE treatment.

    • DADLE Treatment: Prepare serial dilutions of DADLE from your stock solution in the appropriate culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of DADLE or vehicle control.

    • Stress Induction (Example: OGD):

      • Immediately after adding DADLE, transfer the plate to a hypoxic chamber or incubator with a low oxygen environment (e.g., 95% N₂, 5% CO₂).[4][18]

      • The medium used for this step should be glucose-free to simulate ischemic conditions.

      • Incubate for a duration known to cause significant but not complete cell death (e.g., 6 hours).[4]

    • Reperfusion/Recovery: After the stress period, remove the plates from the hypoxic chamber, replace the OGD medium with standard, complete culture medium, and return to a normoxic incubator (37°C, 5% CO₂) for a recovery period (e.g., 18-24 hours).

    • Assessment of Cell Viability: Quantify cell viability using a validated method. The Cell Counting Kit-8 (CCK-8) or MTT assay is a common and reliable choice.[4][20][21]

      • Add the assay reagent (e.g., CCK-8) to each well according to the manufacturer's protocol.

      • Incubate for the recommended time (e.g., 1-3 hours).

      • Measure the absorbance at the specified wavelength (e.g., 450 nm for CCK-8) using a plate reader.

    • Data Analysis: Express the viability of treated groups as a percentage of the unstressed control group. Plot the dose-response curve to determine the EC₅₀ (the concentration of DADLE that elicits 50% of the maximal protective effect).

DADLE_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Stress cluster_assess Day 3: Assessment A Seed cells in 96-well plate B Incubate 24h (37°C, 5% CO2) A->B C Optional: Pre-treat with Antagonist (Naltrindole) B->C D Treat with Vehicle or DADLE concentrations C->D E Induce Stress (e.g., Oxygen-Glucose Deprivation) D->E F Incubate for Stress Duration (e.g., 6 hours) E->F G Replace with fresh media and allow recovery (e.g., 24h) F->G H Perform Cell Viability Assay (e.g., CCK-8, MTT) G->H I Read absorbance with plate reader H->I J Analyze Data: Calculate % Viability, Plot Dose-Response I->J

Experimental workflow for assessing cytoprotection.
Part 3: Methods for Assessing Cellular Responses

To build a comprehensive understanding of DADLE's effects, a multi-assay approach is recommended.

  • Cell Viability Assays:

    • Principle: These colorimetric or luminescent assays measure metabolic activity, which is proportional to the number of viable cells.[22]

    • Examples:

      • MTT/CCK-8: Mitochondrial dehydrogenases in living cells convert a tetrazolium salt into a colored formazan product.[21]

      • ATP Assay (e.g., CellTiter-Glo®): Measures ATP, the energy currency of viable, metabolically active cells, via a luciferase reaction.[22] This method is often more sensitive than colorimetric assays.

  • Cytotoxicity Assays:

    • Principle: These assays measure markers of cell death, typically the loss of plasma membrane integrity.

    • Example:

      • LDH Release Assay: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[9][11]

  • Apoptosis Assays:

    • Principle: These assays detect specific molecular events of programmed cell death.

    • Examples:

      • Annexin V/Propidium Iodide (PI) Staining: Analyzed by flow cytometry, this method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[6][23]

      • Western Blot for Apoptotic Markers: Measures changes in the expression or cleavage of key apoptotic proteins, such as the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, or the cleavage of Caspase-3.[6][12][18]

Conclusion

(d-Ala2, d-leu5)-enkephalin acetate is a cornerstone pharmacological tool for investigating δ-opioid receptor function in vitro. Its metabolic stability and well-characterized signaling profile enable robust and reproducible studies. By employing the principles and protocols outlined in this guide—from meticulous stock preparation to multi-faceted endpoint analysis—researchers can confidently explore the therapeutic potential of DOR activation. The key to success lies in a rational experimental design that includes appropriate controls, dose-response evaluations, and pathway-specific validation to rigorously establish the causality behind observed cellular effects.

References

  • Mei, F., Guo, S., Li, H., Liu, Y., Li, C., & Yu, G. (2018). Delta Opioid Receptor Activation with Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin Contributes to Synaptic Improvement in Rat Hippocampus against Global Ischemia. Cellular and Molecular Neurobiology, 38(4), 907–919. Retrieved from [Link]

  • de la Fuente, M., et al. (2022). Opioid-Induced Pronociceptive Signaling in the Gastrointestinal Tract Is Mediated by Delta-Opioid Receptor Signaling. Journal of Neuroscience, 42(16), 3369-3383. Retrieved from [Link]

  • Li, S., Zhang, L., Wang, T., Zhang, N., & Gu, Y. (2019). Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin (DADLE) Exerts a Cytoprotective Effect in Astrocytes Exposed to Oxygen-Glucose Deprivation by Inducing Autophagy. Cell Transplantation, 28(6), 775-782. Retrieved from [Link]

  • Gacel, G., et al. (1989). Delta opioid receptor selectivity induced by conformational constraints in linear enkephalin-related peptides: 1H 400-MHz NMR study and theoretical calculations. Biochemistry, 28(18), 7392-400. Retrieved from [Link]

  • Li, S., Zhang, L., Wang, T., Zhang, N., & Gu, Y. (2019). Delta Opioid Peptide [d-Ala2, d-Leu5] Enkephalin (DADLE) Exerts a Cytoprotective Effect in Astrocytes Exposed to Oxygen-Glucose Deprivation by Inducing Autophagy. Cell Transplantation, 28(6), 775-782. Retrieved from [Link]

  • Förster, K., Kuno, A., Solenkova, N., Felix, S. B., & Krieg, T. (2007). The δ-opioid receptor agonist DADLE at reperfusion protects the heart through activation of pro-survival kinases via EGF receptor transactivation. American Journal of Physiology-Heart and Circulatory Physiology, 293(3), H1604-H1608. Retrieved from [Link]

  • Förster, K., Kuno, A., Solenkova, N., Felix, S. B., & Krieg, T. (2007). The delta-opioid receptor agonist DADLE at reperfusion protects the heart through activation of pro-survival kinases via EGF receptor transactivation. American Journal of Physiology. Heart and Circulatory Physiology, 293(3), H1604–H1608. Retrieved from [Link]

  • Trapaidze, N., Cvejic, S., Devi, L. A., & Mantione, C. R. (1996). Sequestration of the δ Opioid Receptor: ROLE OF THE C TERMINUS IN AGONIST-MEDIATED INTERNALIZATION. Journal of Biological Chemistry, 271(46), 29279-29285. Retrieved from [Link]

  • Majumdar, S., et al. (2017). DADLE enhances viability and anti-inflammatory effect of human MSCs subjected to 'serum free' apoptotic condition in part via the DOR/PI3K/AKT pathway. Cytokine, 97, 146-157. Retrieved from [Link]

  • Li, Y., et al. (2018). Prolonged DADLE exposure epigenetically promotes Bcl-2 expression and elicits neuroprotection in primary rat cortical neurons via the PI3K/Akt/NF-κB pathway. Acta Pharmacologica Sinica, 39(5), 709-721. Retrieved from [Link]

  • Zhang, W., et al. (2015). Activation of the δ-opioid receptor inhibits serum deprivation-induced apoptosis of human liver cells via the activation of PKC. Molecular Medicine Reports, 12(4), 5215-5220. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Retrieved from [Link]

  • Das, A., et al. (2018). The Delta Opioid Peptide DADLE Represses Hypoxia-Reperfusion Mimicked Stress Mediated Apoptotic Cell Death in Human Mesenchymal Stem Cells in Part by Downregulating the Unfolded Protein Response and ROS along with Enhanced Anti-Inflammatory Effect. Stem Cell Reviews and Reports, 14(4), 536-551. Retrieved from [Link]

  • Majumdar, S., et al. (2017). DADLE enhances viability and anti-inflammatory effect of human MSCs subjected to 'serum free' apoptotic condition in part via the DOR/PI3K/AKT pathway. Cytokine, 97, 146-157. Retrieved from [Link]

  • Li, T., et al. (2021). [D-Ala2, D-Leu5] Enkephalin Attenuates Hepatic Ischemia–Reperfusion Injury in Cirrhotic Rats. Frontiers in Pharmacology, 12, 694821. Retrieved from [Link]

  • Zhang, L., et al. (2025). Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells. Stroke and Vascular Neurology, 10(1), 32-44. Retrieved from [Link]

  • Tian, J., et al. (2012). Protective effects of the delta opioid peptide [D-Ala2, D-Leu5]enkephalin in an ex vivo model of ischemia/reperfusion in brain slices. CNS Neuroscience & Therapeutics, 18(9), 751-758. Retrieved from [Link]

  • Zhang, L., et al. (2025). Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells. Stroke and Vascular Neurology, 10(1), 32-44. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. Retrieved from [Link]

  • Center for Cancer Research. (n.d.). Neuroblastoma Cell Lines. National Cancer Institute. Retrieved from [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Retrieved from [Link]

  • Melaiu, O., et al. (2021). Identification of neuroblastoma cell lines with uncommon TAZ+/mesenchymal stromal cell phenotype with strong suppressive activity on natural killer cells. Journal for ImmunoTherapy of Cancer, 9(1), e001313. Retrieved from [Link]

  • Johnson, C. M., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and Bioengineering, 120(4), 981-995. Retrieved from [Link]

  • Melaiu, O., et al. (2021). Identification of neuroblastoma cell lines with uncommon TAZ+/mesenchymal stromal cell phenotype with strong suppressive activity on natural killer cells. Journal for ImmunoTherapy of Cancer, 9(1), e001313. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Retrieved from [Link]

  • Abyntek Biopharma. (2024). DETERMINATION OF ACTIVITY IN CELL CULTURES. Abyntek. Retrieved from [Link]

  • Walton, J. D., et al. (2009). Comprehensive characterization of neuroblastoma cell line subtypes reveals bilineage potential similar to neural crest stem cells. Differentiation, 77(2), 161-172. Retrieved from [Link]

  • iGEM. (n.d.). Week 1 Competent cell stock preparation. iGEM. Retrieved from [Link]

  • Kovalevich, J., & Langford, D. (2012). Neuroblastoma cell lines--a versatile in vitro model in neurobiology. Methods in Molecular Biology, 846, 13-25. Retrieved from [Link]

Sources

Application

Application Note: Preparation, Dilution, and Validation of [D-Ala2, D-Leu5]-Enkephalin (DADLE) Acetate Solutions

Introduction & Scientific Rationale[D-Ala2, D-Leu5]-Enkephalin (DADLE) acetate is a synthetic opioid peptide that functions as a highly potent and selective agonist for the delta (δ)-opioid receptor (DOR). Unlike endogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale[D-Ala2, D-Leu5]-Enkephalin (DADLE) acetate is a synthetic opioid peptide that functions as a highly potent and selective agonist for the delta (δ)-opioid receptor (DOR). Unlike endogenous enkephalins, DADLE is structurally modified with D-amino acids to resist enzymatic degradation, making it a robust molecular tool for neuropharmacology. Activation of the DOR by DADLE initiates critical intracellular cascades—most notably the PI3K/Akt/NF-κB pathway—which drives neuroprotection, upregulates anti-apoptotic proteins like Bcl-2, and induces cytoprotective autophagy[1].

Due to its peptidic nature, DADLE is highly susceptible to hydrolysis, adsorption to labware plastics, and freeze-thaw degradation. This guide provides a field-proven, self-validating protocol for preparing and diluting DADLE stock solutions to ensure absolute experimental reproducibility and structural integrity.

Physicochemical Properties & Solubility Profiling

Selecting the correct solvent is the foundational step in peptide reconstitution. While DADLE is water-soluble, preparing high-concentration stock solutions in anhydrous solvents maximizes long-term stability.

Table 1: Physicochemical and Quantitative Solubility Data

PropertyValue
Chemical Name L-tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine acetate
CAS Number 63631-40-3
Molecular Weight 569.7 g/mol (free base)
Receptor Affinity (Ki) δ-opioid: 2.06 nM | μ-opioid: 13.8 nM
Solubility (DMSO / DMF) 25 mg/mL – 30 mg/mL
Solubility (Water / PBS) 1 mg/mL – 10 mg/mL
Storage (Lyophilized Solid) -20°C (Desiccated)

Data aggregated from 1[1] and2[2].

Mechanism of Action: Target Pathway

Understanding the downstream effectors of DADLE is crucial for designing functional validation assays. Upon binding to the δ-opioid receptor, DADLE triggers G-protein activation, leading to the phosphorylation of Akt via the PI3K p85 subunit. This cascade culminates in the nuclear translocation of NF-κB, promoting cell survival[3].

G DADLE DADLE (δ-Opioid Agonist) DOR δ-Opioid Receptor (GPCR) DADLE->DOR Binds (Ki = 2.06 nM) PI3K PI3K (p85 subunit) DOR->PI3K G-protein Activation AKT Akt (Phosphorylation) PI3K->AKT Phosphorylation NFKB NF-κB (p65) Nuclear Translocation AKT->NFKB Activation BCL2 Bcl-2 Upregulation & Bax Downregulation NFKB->BCL2 Gene Transcription SURVIVAL Neuroprotection & Autophagy Induction BCL2->SURVIVAL Anti-apoptotic

Fig 1: DADLE-mediated δ-opioid receptor signaling leading to neuroprotection and autophagy.

Protocol: Preparation of DADLE Stock Solution (10 mM)

Materials Required:

  • Lyophilized DADLE acetate (≥95% purity)

  • Anhydrous, cell-culture grade DMSO

  • Low-protein binding microcentrifuge tubes

Step-by-Step Methodology & Causality:

  • Equilibration: Transfer the sealed vial of lyophilized DADLE from -20°C storage to a desiccator at room temperature for at least 30 minutes prior to opening.

    • Causality: Lyophilized peptides are highly hygroscopic. Opening a cold vial causes immediate atmospheric moisture condensation, leading to rapid hydrolytic degradation and artificially inflated mass readings.

  • Solvent Calculation: To prepare a 10 mM stock solution from a 1 mg vial (MW = 569.7 g/mol ), add 175.5 µL of anhydrous DMSO.

  • Reconstitution: Inject the solvent directly into the vial.

    • Causality: While DADLE is water-soluble, preparing high-concentration stock solutions in anhydrous DMSO is prioritized. Aqueous environments promote slow hydrolysis of peptide bonds over time, whereas anhydrous DMSO arrests hydrolytic activity and inhibits microbial growth during long-term storage.

  • Homogenization: Vortex gently for 10-15 seconds. If particulates remain, sonicate in a water bath at room temperature for 1 minute.

  • Aliquoting: Dispense the stock solution into 10 µL to 50 µL single-use aliquots.

    • Causality: Peptides contain hydrophobic residues that irreversibly adsorb to standard polypropylene. Using low-protein binding tubes prevents concentration depletion. Furthermore, aliquoting eliminates freeze-thaw cycles; repeated ice crystal formation physically shears peptide backbones.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C for long-term storage (stable for up to 6-12 months).

Protocol: Working Dilution for In Vitro Assays

Step-by-Step Methodology & Causality:

  • Thawing: Thaw a single 10 mM stock aliquot on ice immediately before use.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in sterile PBS (pH 7.2) or assay buffer to create a 100 µM intermediate solution.

  • Final Dilution: Perform serial dilutions from the 100 µM intermediate into the final culture media to reach the desired working concentration (e.g., 10 nM).

    • Causality: Direct application of high-concentration DMSO stocks to cell cultures induces solvent-mediated cytotoxicity. Serial dilution in an intermediate aqueous buffer ensures the final assay DMSO concentration remains strictly below the 0.1% (v/v) threshold, isolating the peptide's true pharmacological effect.

  • Disposal: Discard any unused portion of the thawed aliquot. Do not refreeze.

Workflow Equilibrate 1. Equilibrate to RT (30 min) Solvent 2. Add Solvent (DMSO) Equilibrate->Solvent Dissolve 3. Vortex & Sonication Solvent->Dissolve Aliquot 4. Aliquot into Low-Bind Tubes Dissolve->Aliquot Store 5. Flash Freeze Store at -80°C Aliquot->Store Dilute 6. Thaw on Ice & Serial Dilution Store->Dilute

Fig 2: Standardized workflow for the preparation, storage, and dilution of DADLE stock solutions.

Quality Control & Self-Validating Systems

A robust experimental protocol must be self-validating. To ensure the DADLE stock retains its biological activity and has not degraded during storage, implement the following QC checkpoints:

  • Analytical Validation (Purity): Periodically analyze a thawed aliquot via Reversed-Phase HPLC (RP-HPLC). A single sharp peak should be observed, confirming the absence of hydrolytic degradation products.

  • Functional Validation (Receptor Binding): Confirms the structural integrity of the active site. Using a competitive radioligand binding assay with [³H]-Naltrindole on δ-opioid receptor-expressing membranes, active DADLE will competitively displace the radioligand, yielding a characteristic IC50 curve[3].

  • Phenotypic Validation (Cytoprotection): Validates biological efficacy. Treating primary astrocytes with 10 nM DADLE prior to Oxygen-Glucose Deprivation (OGD) should significantly reduce Lactate Dehydrogenase (LDH) release compared to vehicle controls, confirming the successful induction of cytoprotective autophagy[4].

References

  • Title: [D-Ala2, N-Me-Phe4, Gly5-ol]-Enkephalin acetate salt - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

  • Title: DADLE ([D-Ala2, D-Leu5]-Enkephalin, CAS Number: 63631-40-3) | Cayman Chemical | Source: caymanchem.com | URL: 1

  • Title: DADLE | delta Opioid Receptor Agonists: Tocris Bioscience - R&D Systems | Source: rndsystems.com | URL: 2

  • Title: In-Depth Technical Guide to [D-Ala², D-Leu⁵]-Enkephalin (Dadle) - Benchchem | Source: benchchem.com | URL: 3

  • Title: Delta Opioid Peptide[d-Ala2, d-Leu5] Enkephalin (DADLE) Exerts a Cytoprotective Effect in Astrocytes Exposed to Oxygen-Glucose Deprivation by Inducing Autophagy - PMC | Source: nih.gov | URL: 4

Sources

Method

Application Notes &amp; Protocols: Enhancing Organ Viability with (d-Ala2,d-leu5)-Enkephalin Acetate (DADLE) in Preservation Solutions

For: Researchers, scientists, and drug development professionals in organ transplantation and cellular preservation. Introduction: The Challenge of Ischemia-Reperfusion Injury The success of organ transplantation is fund...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals in organ transplantation and cellular preservation.

Introduction: The Challenge of Ischemia-Reperfusion Injury

The success of organ transplantation is fundamentally limited by the health of the organ at the time of implantation. The period between organ procurement and transplantation, known as the ischemic time, subjects the organ to significant cellular stress. While static cold storage (SCS) at approximately 4°C is the standard method for preservation, it only slows, but does not halt, cellular metabolism and the cascade of ischemic injury.[1][2] Upon reintroduction of blood flow, a secondary wave of damage known as ischemia-reperfusion injury (IRI) occurs. This injury is characterized by a burst of reactive oxygen species (ROS), inflammation, endothelial dysfunction, and programmed cell death (apoptosis), which can significantly impair graft function and contribute to delayed graft function or primary non-function.[3][4][5]

To address this critical challenge, new strategies are required to actively protect the organ during the preservation phase. (d-Ala2,d-leu5)-Enkephalin acetate (DADLE) has emerged as a promising therapeutic agent. DADLE is a highly stable synthetic analog of an endogenous opioid peptide that acts as a potent and selective agonist for the delta-opioid receptor (DOR).[6] Preclinical studies have demonstrated its profound cytoprotective effects against IRI in a variety of organs, including the liver, heart, brain, and kidney.[6][7][8][9]

This guide provides the comprehensive scientific rationale, detailed mechanisms of action, and validated protocols for the application of DADLE in organ preservation solutions to mitigate IRI and enhance organ viability.

Section 1: Scientific Rationale & Mechanism of Action

The protective effects of DADLE are not mediated by a single mechanism but rather by the strategic activation of multiple, interconnected cellular survival pathways upon binding to the delta-opioid receptor.

Core Pro-Survival Signaling Pathways

DADLE's primary cytoprotective signaling is initiated through the activation of two key protein kinase cascades: the PI3K/Akt pathway and the MEK/ERK pathway.

  • The PI3K/Akt Pathway: This pathway is a central regulator of cell survival and metabolism. Upon DADLE-mediated DOR activation, Phosphoinositide 3-kinase (PI3K) is activated, leading to the phosphorylation and activation of Protein Kinase B (Akt). Activated Akt then phosphorylates a host of downstream targets, most notably inhibiting pro-apoptotic proteins such as Bad (Bcl-2-associated death promoter) and the executioner Caspase-3.[7] This cascade effectively shifts the cellular balance away from apoptosis and towards survival.[7]

  • The MEK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial pro-survival cascade engaged by DADLE.[10] Activation of this pathway promotes the expression of genes involved in cellular proliferation and survival. Studies have shown that the protective effects of DADLE can be nullified by specific inhibitors of MEK, the upstream kinase that activates ERK, confirming the essential role of this pathway in DADLE-mediated organ protection.[10][11]

DADLE_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DADLE DADLE DOR Delta-Opioid Receptor (DOR) DADLE->DOR Binds & Activates PI3K PI3K DOR->PI3K Activates MEK MEK DOR->MEK Activates Akt Akt PI3K->Akt Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition Promotes ERK ERK MEK->ERK Activates Cell_Survival_Genes Cell Survival Gene Expression ERK->Cell_Survival_Genes Promotes

Caption: DADLE activates DOR, initiating PI3K/Akt and MEK/ERK survival pathways.

Multifaceted Protection Against Ischemia-Reperfusion Injury

Beyond the core signaling cascades, DADLE provides a multi-pronged defense against the diverse insults of IRI.

  • Potent Anti-Apoptotic Action: DADLE directly suppresses the machinery of programmed cell death. In models of hepatic and myocardial IRI, DADLE treatment significantly downregulated the expression of cleaved Caspase-3, the primary executioner of apoptosis.[7][9] This anti-apoptotic effect is a cornerstone of its protective capacity.

  • Antioxidant Effects: IRI is characterized by a massive burst of ROS. DADLE has been shown to mitigate this oxidative stress. Studies demonstrate that DADLE treatment reduces the formation of lipid peroxidation products like malondialdehyde (MDA) and protects against the depletion of endogenous antioxidants.[12][13]

  • Mitochondrial Stabilization: Mitochondria are central to cell life and death. During IRI, mitochondrial dysfunction leads to energy failure and the release of pro-apoptotic factors. DADLE helps prevent this by stabilizing mitochondrial function, preserving the cell's energy-producing capacity and preventing the initiation of the intrinsic apoptotic pathway.[13]

  • Anti-Inflammatory Modulation: The inflammatory response during reperfusion can cause significant secondary damage. DADLE has been observed to prevent cellular inflammation, thereby protecting tissues from immune-mediated injury.[7]

Section 2: Application Data & Efficacy

The therapeutic potential of DADLE is supported by robust preclinical data across various organ systems. It has been shown to improve both biochemical markers of injury and functional outcomes.

Summary of Preclinical Efficacy Data

The following table summarizes key quantitative outcomes from peer-reviewed studies investigating the use of DADLE in models of ischemia-reperfusion injury.

OrganAnimal ModelDADLE Dosage/RouteKey Quantitative OutcomesReference
Liver Cirrhotic Rat5 mg/kg IV↓ 54% in apoptotic cell ratio (TUNEL staining) vs. control.↓ 31% in cleaved Caspase-3 expression vs. control.[7]
Spinal Cord Rabbit0.05 mg/kg Regional Admin.Significantly decreased serum MDA and NO levels vs. control.Significantly decreased Caspase-3 positive cells vs. control.[12]
Heart Mouse0.5 mg/kg IP↓ ~50% in myocardial infarct area vs. control.Significantly decreased serum myocardial enzymes (cTnI, CK-MB) vs. control.[9]
Brain Rat (in vitro slices)Micromolar concentrationsSignificantly attenuated LDH release and neuronal apoptosis in a U-shaped dose-response curve.[10][11]

Section 3: Protocols for Application

The following protocols provide a framework for the preparation and application of DADLE in standard organ preservation workflows. All procedures should be conducted using strict aseptic techniques.

Materials & Reagents
  • (d-Ala2,d-leu5)-Enkephalin Acetate (DADLE), ≥95% HPLC purity (e.g., Sigma-Aldrich)[6]

  • Standard organ preservation solution (e.g., University of Wisconsin (UW) solution or Custodiol® HTK solution)[14]

  • Sterile water for injection or 0.9% sodium chloride for injection (for reconstitution)

  • Sterile, single-use syringes and needles

  • Sterile 0.22 µm syringe filter

Protocol 1: Preparation of DADLE-Supplemented Preservation Solution

Rationale: This protocol details the preparation of a concentrated DADLE stock solution and its subsequent dilution into a final, ready-to-use preservation solution. Centralizing the preparation of a stock solution minimizes waste and ensures consistency.

  • Reconstitution of DADLE Stock Solution (e.g., 1 mM):

    • DADLE acetate salt has a molecular weight of approximately 653.7 g/mol . To prepare a 1 mM stock solution, dissolve 0.654 mg of DADLE in 1 mL of sterile water or saline.

    • Gently vortex to ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, cryo-safe vial.

    • Storage: The 1 mM stock solution is stable when stored at -20°C.[6]

  • Preparation of Final Supplemented Solution (e.g., 1 µM):

    • On the day of use, thaw the 1 mM DADLE stock solution.

    • To prepare a final concentration of 1 µM, add 1 mL of the 1 mM stock solution to 1 Liter of cold (4°C) standard organ preservation solution.

    • Mix the final solution gently but thoroughly by inverting the bag or bottle several times.

    • Keep the final DADLE-supplemented solution at 2-8°C and use it promptly.

Note on Concentration: A final concentration of 1 µM is a validated starting point based on in vitro data.[10] However, the optimal concentration may vary by organ and preservation method. It is recommended to perform a dose-optimization study (e.g., 0.1 µM, 1 µM, 10 µM) for your specific application.

Protocol 2: Application in Static Cold Storage (SCS)

Rationale: This workflow integrates DADLE into the standard SCS procedure, ensuring the organ is both flushed with and stored in the protective solution.

Caption: Workflow for using DADLE in Static Cold Storage (SCS).

Protocol 3: Application in Normothermic Machine Perfusion (NMP)

Rationale: DADLE's protective effects are also applicable to dynamic preservation systems. This protocol describes its addition to the perfusate for continuous organ support. This method has been shown to be effective in models like normothermic ex vivo liver perfusion (NEVLP).[13]

  • System Priming: Prime the NMP circuit with the base perfusate (e.g., blood-based or other acellular solution) according to the device manufacturer's instructions.

  • DADLE Addition: Once the circuit is primed and the total perfusate volume is known, add the appropriate volume of DADLE stock solution directly to the perfusate reservoir to achieve the desired final concentration (e.g., 1 µM). Allow the solution to recirculate for several minutes to ensure homogenous mixing.

  • Organ Perfusion: Connect the organ to the NMP circuit and initiate perfusion as per the established protocol for the specific organ and device.

  • Monitoring: Continuously monitor standard perfusion parameters (e.g., flow rate, pressure, temperature) and collect perfusate samples at regular intervals to assess organ function and injury (e.g., lactate, AST, ALT).

Section 4: Quality Control & Validation

A robust experimental design includes measures to validate the efficacy of the DADLE supplement.

  • Purity and Handling: Always use DADLE from a reputable supplier with a certificate of analysis confirming ≥95% purity.[6] Adhere to safety protocols, including the use of eye shields and gloves during handling.[6]

  • Efficacy Assessment: To create a self-validating system, compare outcomes between organs preserved with and without DADLE. Key validation assays include:

    • Biochemical Analysis: Measurement of injury markers (e.g., AST, ALT for liver; CK-MB, Troponin for heart) in the perfusate or post-transplant serum.[7]

    • Histological Evaluation: Post-preservation tissue biopsies should be analyzed via H&E staining for structural integrity and by TUNEL staining to quantify apoptotic cells.[7]

    • Molecular Analysis: Western blotting or immunohistochemistry for key markers like cleaved Caspase-3 can provide mechanistic confirmation of DADLE's anti-apoptotic effect.[9]

    • Functional Assessment: The ultimate validation is the post-transplantation functional recovery of the organ.

Conclusion

(d-Ala2,d-leu5)-Enkephalin acetate (DADLE) represents a significant advancement in the field of organ preservation. By activating multiple, potent cytoprotective pathways, it offers a multifaceted defense against the primary drivers of ischemia-reperfusion injury. Its ability to inhibit apoptosis, reduce oxidative stress, and stabilize mitochondria makes it a highly valuable additive to both static cold storage and dynamic machine perfusion solutions. The protocols outlined in this guide provide a validated starting point for researchers to harness the therapeutic potential of DADLE, with the ultimate goal of improving organ quality, increasing the number of transplantable organs, and enhancing patient outcomes.

References

  • Antiapoptotic action of delta opioid peptide [D-Ala2, D-Leu5]enkephalin against oxygen-glucose deprivation in brain slices. Critical Care.

  • [D-Ala 2 , D-Leu 5 ]-Enkephalin acetate salt - Product Information. Sigma-Aldrich.

  • [D-Ala2, D-Leu5] Enkephalin Attenuates Hepatic Ischemia–Reperfusion Injury in Cirrhotic Rats. Frontiers in Pharmacology.

  • Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells. Authorea Preprints.

  • Antioxidative and Antiapoptotic Effects of Delta-Opioid Peptide [D-Ala2, D-Leu5] Enkephalin on Spinal Cord Ischemia-Reperfusion Injury in Rabbits. Frontiers in Neuroscience.

  • Protective Effects of the Delta Opioid Peptide [D-Ala2, D-Leu5] enkephalin in an Ex Vivo Model of Ischemia/Reperfusion in Brain Slices. Clinical and Experimental Pharmacology and Physiology.

  • Viability Assessment in Liver Transplantation—What Is the Impact of Dynamic Organ Preservation? MDPI.

  • [D-Ala2, D-Leu5] Enkephalin Improves Liver Preservation During Normothermic Ex Vivo Perfusion. Journal of Surgical Research.

  • Effects of D-Ala2, D-Leu5-Enkephalin pre- and post-conditioning in a rabbit model of spinal cord ischemia and reperfusion injury. Experimental and Therapeutic Medicine.

  • [D-Ala2, D-Leu5]-enkephalin (DADLE) provides protection against myocardial ischemia reperfusion injury by inhibiting Wnt/β-Catenin pathway. BMC Cardiovascular Disorders.

  • Viability Assessment in Liver Transplantation-What Is the Impact of Dynamic Organ Preservation? PubMed.

  • Optimal Temperatures: How Temperature Affects Organ Viability. BLADE.

  • Comparison of in situ preservation techniques for kidneys from donors after circulatory death: a systematic review and meta-analysis. Translational Andrology and Urology.

  • Myocardial Ischemia/Reperfusion Injury: Mechanism and Targeted Treatment for Ferroptosis. Hindawi.

  • Organ Preservation: History, Advancements, and Perspectives. Engineering.

  • Pathophysiology of Organ Preservation. Medscape.

  • Beyond the icebox: modern strategies in organ preservation for transplantation. Journal of the Korean Medical Association.

  • Myocardial ischemia/reperfusion injury: Mechanisms of injury and implications for management (Review). Experimental and Therapeutic Medicine.

  • Organ Preservation: Current Concepts and New Strategies for the Next Decade. The Open Urology & Nephrology Journal.

  • Abdominal Perfusion and Preservation Protocol for NORS Teams in the UK. NHS Blood and Transplant.

  • Perfusion Techniques in Kidney Allograft Preservation to Reduce Ischemic Reperfusion Injury: A Systematic Review and Meta-Analysis. MDPI.

  • Pathophysiology of Reperfusion Injury. NCBI Bookshelf.

  • Organ preservation: current limitations and optimization approaches. Frontiers in Immunology.

Sources

Technical Notes & Optimization

Troubleshooting

reducing off-target mu-opioid effects of (d-Ala2,d-leu5)-enkephalin acetate

Technical Support Center: DADLE Protocol Optimization & Troubleshooting Overview Welcome to the Technical Support Center for (D-Ala2, D-Leu5)-enkephalin acetate (DADLE). While DADLE is widely utilized as a gold-standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: DADLE Protocol Optimization & Troubleshooting

Overview Welcome to the Technical Support Center for (D-Ala2, D-Leu5)-enkephalin acetate (DADLE). While DADLE is widely utilized as a gold-standard synthetic peptide for investigating delta-opioid receptor (DOR) signaling (e.g., in cardiac ischemia and neuroprotection)[1], its moderate affinity for the mu-opioid receptor (MOR) frequently confounds experimental results. This guide provides field-proven troubleshooting strategies, dose optimization protocols, and genetic validation methods to help researchers synthesize technical accuracy and isolate true DOR-mediated effects.

Section 1: Pharmacological Isolation & Dose Optimization (FAQs)

Q: Why am I seeing MOR-like side effects (e.g., respiratory depression or distinct analgesic tolerance) when using DADLE? A: DADLE is a "selective but not specific" agonist. While its primary target is DOR, it binds to MOR with a Ki of approximately 25 nM. If your working concentration exceeds the threshold for MOR activation, you will observe off-target MOR signaling.

Q: What is the optimal concentration range for DADLE in in vitro assays? A: To minimize MOR activation, keep DADLE concentrations between 1 nM and 10 nM. At 10 nM, DADLE nearly saturates DOR (Ki ~1.2 nM) while remaining below the threshold for significant MOR activation. If your assay requires >50 nM DADLE to achieve a measurable phenotype, you must co-administer a highly selective MOR antagonist.

Table 1: Comparative Binding Affinities (Ki) of Opioid Ligands

Ligand Primary Target Ki at DOR (nM) Ki at MOR (nM) Selectivity Ratio (MOR/DOR)
DADLE DOR ~1.2 ~25.0 ~20x
DPDPE DOR ~1.5 >1000 >600x
CTAP MOR >1000 ~1.5 <0.001x

| Cyprodime | MOR | >3000 | ~14.0 | <0.004x |

Q: I co-administered CTAP to block MOR, but my DADLE-induced effect disappeared. Does this mean my effect was entirely MOR-mediated? A: Yes, it strongly suggests the phenotype was an off-target MOR effect. CTAP (D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2) is a highly selective MOR antagonist[2][3]. If 1 µM CTAP abolishes the DADLE effect, the signaling was driven by MOR cross-reactivity, not DOR. Alternatively, you may be observing the effects of DOR/MOR heterodimerization, where blocking the MOR subunit allosterically alters the DOR subunit's function[4].

Section 2: Experimental Workflows and Protocols

G DADLE DADLE (Agonist) DOR Delta-Opioid Receptor (Primary Target) DADLE->DOR High Affinity (<2 nM) MOR Mu-Opioid Receptor (Off-Target) DADLE->MOR Moderate Affinity (~25 nM) DOR_Sig DOR Signaling (Targeted Effect) DOR->DOR_Sig MOR_Sig MOR Signaling (Confounding Effect) MOR->MOR_Sig CTAP CTAP / Cyprodime (MOR Antagonist) CTAP->MOR Blocks

Fig 1. DADLE binding pathways and pharmacological MOR blockade.

Protocol 1: Pharmacological Isolation of DOR in In Vitro Cell Assays

Objective: To isolate DOR-specific cAMP inhibition or β-arrestin recruitment using DADLE. Rationale: Pre-incubating with a highly selective MOR antagonist (like CTAP) occupies MOR sites, preventing DADLE from initiating off-target signaling cascades[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 or HEK293 cells expressing both DOR and MOR at 2×104 cells/well in a 384-well plate.

  • Antagonist Pre-incubation: Prepare a 1 µM solution of CTAP in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA). Add to cells and incubate for 15 minutes at 37°C. Causality Check: A 15-minute pre-incubation ensures steady-state receptor occupancy of MOR by CTAP before the agonist is introduced, preventing competitive displacement by high local concentrations of DADLE.

  • Agonist Addition: Add DADLE at a final concentration of 10 nM.

  • Forskolin Stimulation (for cAMP assays): Co-add 15 µM forskolin to stimulate baseline cAMP production[5].

  • Incubation & Readout: Incubate for 30 minutes at 37°C, lyse cells, and measure cAMP levels using a TR-FRET or luminescence-based assay.

Section 3: Genetic Validation Strategies

G Start Determine DADLE Dose Check Assess MOR Activation Start->Check AddAntag Co-administer CTAP Check->AddAntag If MOR active Success Isolated DOR Effect Check->Success If MOR inactive Genetics Use Oprm1-/- Models AddAntag->Genetics If effects persist AddAntag->Success If MOR blocked Genetics->Success

Fig 2. Troubleshooting workflow for isolating DOR-specific effects.

Q: Pharmacological blockers are giving me ambiguous results due to potential DOR/MOR heterodimers. How can I definitively prove my DADLE effects are DOR-mediated? A: You must use genetic ablation to create a self-validating system. For in vivo studies, utilize Oprm1 -/- (MOR knockout) mice. If the DADLE effect persists in the knockout, it is DOR-mediated. For in vitro studies, use siRNA to knock down MOR expression.

Protocol 2: siRNA Knockdown of MOR (Oprm1) in Cultured Cells

Objective: Create a self-validating system where MOR is genetically absent, eliminating DADLE off-target binding sites entirely.

Step-by-Step Methodology:

  • Transfection: Transfect target cells (e.g., SH-SY5Y) with 25 nM Oprm1-targeted siRNA using a lipid-based transfection reagent. Include a scrambled non-targeting siRNA as a negative control.

  • Incubation: Incubate for 48-72 hours. Causality Check: This extended incubation is critical. It allows sufficient time for both target mRNA degradation and the natural turnover/internalization of existing MOR proteins at the cell surface.

  • Validation of Knockdown: Before running the DADLE assay, validate MOR knockdown via Western blot or radioligand binding assay (using [3H]-DAMGO)[5]. Causality Check: If you do not confirm the absence of MOR, residual receptor expression could still mediate off-target DADLE effects, leading to false-positive DOR attribution.

  • DADLE Assay: Apply DADLE (up to 100 nM) to both scrambled and Oprm1-siRNA treated cells. If the functional response is identical in both groups, the effect is purely DOR-mediated.

References

  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. MDPI.
  • Multifaceted modulation of human opioid receptors by kratom alkaloids: binding affinity, functional selectivity, and allosteric activity. Frontiers.
  • Mu Opioids and Their Receptors: Evolution of a Concept. PMC.
  • Cyclic opioid peptides. PMC.
  • Anti-Analgesic Effect of the Mu/Delta Opioid Receptor Heteromer Revealed by Ligand-Biased Antagonism. PLOS One.

Sources

Optimization

overcoming peptide aggregation in (d-Ala2,d-leu5)-enkephalin acetate in vitro assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent cellular responses or high variability when utilizing (d-Ala2, d-Leu5)-enkepha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent cellular responses or high variability when utilizing (d-Ala2, d-Leu5)-enkephalin acetate (DADLE) in their in vitro assays.

DADLE is a highly potent delta-opioid receptor (DOR) agonist widely used in neuroprotection, hypoxia-reperfusion, and oxygen-glucose deprivation (OGD) models[1]. However, its biochemical structure makes it notoriously prone to aggregation in physiological buffers. This guide provides mechanistic troubleshooting insights and self-validating protocols to ensure your DADLE remains monomeric, biologically active, and reliable.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why does DADLE form visible precipitates in my cell culture media, and how does this affect my CCK-8/MTT viability readouts? A: DADLE (Tyr-d-Ala-Gly-Phe-d-Leu) is a highly hydrophobic pentapeptide[2]. When introduced directly into high-ionic-strength, neutral pH environments like DMEM or F-12 media, the hydrophobic aromatic rings (Tyrosine, Phenylalanine) and the aliphatic Leucine tail undergo rapid hydrophobic collapse[3]. This causes the monomers to self-assemble into amorphous aggregates.

In a CCK-8 assay, these aggregates cause two major artifacts:

  • Biological False-Negatives: Steric hindrance prevents aggregated DADLE from binding the DOR, blocking the downstream PI3K/Akt survival pathway and yielding false-negative cytoprotection data[1].

  • Optical Artifacts: Large aggregates physically scatter light at 450 nm, artificially inflating your absorbance readings and masking true cell viability[4].

Q2: How should I prepare and store DADLE stock solutions to prevent premature aggregation? A: Always reconstitute lyophilized DADLE acetate in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a primary stock concentration of 10–25 mg/mL (approx. 17.5–43.9 mM)[5]. DMSO acts as a powerful hydrogen-bond acceptor, effectively disrupting the intermolecular forces that drive peptide beta-sheet formation[6]. Once reconstituted, aliquot the stock into low-bind microcentrifuge tubes to avoid repeated freeze-thaw cycles, which introduce moisture condensation and trigger localized nucleation.

Q3: Can I use surfactants or carrier proteins to stabilize DADLE in aqueous working buffers? A: Yes, and this is highly recommended. Diluting a concentrated DMSO stock directly into serum-free media causes "solvent shock," leading to rapid nucleation. To prevent this, perform your intermediate dilutions in a buffer containing 0.1% Bovine Serum Albumin (BSA) or 0.01% Tween-20. BSA acts as a carrier protein; its hydrophobic pockets temporarily shield the hydrophobic residues of DADLE, preventing nucleation and minimizing non-specific adsorption to the hydrophobic polystyrene walls of your 96-well plates[6].

Part 2: Quantitative Data Summary

Understanding the solubility limits of DADLE is critical for experimental design. Below is a summary of DADLE solubility and aggregation risks across common laboratory solvents.

Solvent / MatrixMax SolubilityAggregation RiskApplication Notes
Anhydrous DMSO 25.0 mg/mL (43.9 mM)Very LowIdeal for primary stock storage at -20°C or -80°C[5].
DMF 25.0 mg/mL (43.9 mM)Very LowAlternative to DMSO; highly stable for long-term storage[5].
PBS (pH 7.2) 10.0 mg/mL (17.5 mM)ModerateRequires vigorous vortexing; prone to slow aggregation over time[2].
Serum-Free Media < 1.0 mg/mLHighHigh risk of hydrophobic collapse; requires a carrier protein (e.g., BSA)[6].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Aggregation-Free DADLE Stock and Working Solutions

Design Rationale: This protocol utilizes a "step-down" dilution method and includes a spectrophotometric validation step to ensure monomeric dispersion before applying the peptide to cells.

  • Equilibration: Allow the sealed vial of lyophilized DADLE acetate to reach room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes ambient humidity to condense on the peptide, initiating premature hydrolysis and aggregation.

  • Primary Reconstitution: Add anhydrous DMSO to achieve a 10 mM stock (e.g., 5.7 mg DADLE in 1 mL DMSO)[2]. Pipette gently to mix. Do not vortex vigorously, as microbubbles can act as nucleation sites for aggregation.

  • Intermediate Dilution: Prepare a 100 µM intermediate stock by diluting the 10 mM DMSO stock into PBS (pH 7.4) containing 0.1% BSA.

    • Critical Technique: Pipette the DMSO stock directly into the center of the BSA solution while gently swirling. Adding the peptide to the carrier protein ensures the peptide is immediately shielded, preventing localized high-concentration zones.

  • Self-Validation Step: Measure the absorbance of the 100 µM intermediate stock at 340 nm using a spectrophotometer. A baseline reading (OD < 0.05) confirms the absence of light-scattering aggregates. If the OD is > 0.05, discard and remake the dilution.

Protocol 2: In Vitro OGD/R Rescue Assay (CCK-8 Readout)

Design Rationale: This protocol isolates the cytoprotective effects of DADLE while controlling for solvent toxicity and optical artifacts.

  • Cell Seeding: Seed astrocytes or brain microvascular endothelial cells (BMECs) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C[4].

  • OGD Induction: Wash cells twice with warm PBS. Replace maintenance media with glucose-free, serum-free DMEM. Place the plate in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 12 hours[4].

  • DADLE Treatment: Immediately upon reoxygenation, treat cells with 5 nM to 10 nM DADLE[1][4] prepared from your validated intermediate stock. Ensure the final DMSO concentration in the well is <0.1% to prevent solvent-induced cytotoxicity[7].

  • Viability Readout: After 6 hours of reoxygenation, add 10 µL of CCK-8 reagent per well. Incubate for 1.5 hours. Read absorbance at 450 nm[4].

    • Self-Validation Step: Always include a "DADLE + Media (No Cells)" control well. Subtract this background absorbance from your experimental wells to correct for any trace peptide aggregation that may scatter light.

Part 4: Mechanistic Visualization

The following diagram illustrates the causality behind DADLE's mechanism of action. When maintained in a soluble monomeric state, DADLE successfully binds the Delta-Opioid Receptor (DOR), triggering the PI3K/Akt pathway to upregulate anti-apoptotic Bcl-2 and induce protective autophagy[1]. Aggregation physically blocks this interaction, resulting in pathway failure.

DADLE_Signaling Monomer Soluble DADLE Monomer (Active) DOR Delta-Opioid Receptor (DOR) Monomer->DOR High Affinity Binding Aggregate DADLE Aggregates (Inactive/Steric Block) Aggregate->DOR Binding Prevented PI3K PI3K / Akt Pathway DOR->PI3K Receptor Activation Bcl2 Bcl-2 Upregulation (Anti-apoptotic) PI3K->Bcl2 Phosphorylation Cascade Survival Cell Survival & Autophagy (OGD/R Rescue) Bcl2->Survival Apoptosis Inhibition

DADLE monomeric activation of DOR signaling vs. aggregation-induced pathway failure.

Part 5: References

  • Wang S, et al. "Delta Opioid Peptide[d-Ala2, d-Leu5] Enkephalin (DADLE) Exerts a Cytoprotective Effect in Astrocytes Exposed to Oxygen-Glucose Deprivation by Inducing Autophagy." Cell Transplantation (PMC). URL: [Link]

  • Ren Y, et al. "Delta opioid peptide [D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells." BMJ Open Science. URL: [Link]

  • PubMed Central. "Sequence-dependent Internalization of Aggregating Peptides." PMC. URL: [Link]

  • Journal of the American Chemical Society. "In Vitro and Mechanistic Studies of an Antiamyloidogenic Self-Assembled Cyclic d,l-α-Peptide Architecture." ACS Publications. URL: [Link]

Sources

Troubleshooting

resolving baseline noise in (d-Ala2,d-leu5)-enkephalin acetate chromatography

Welcome to the Technical Support Center for (d-Ala2,d-leu5)-enkephalin acetate (DADLE) chromatography. DADLE is a highly selective δ-opioid receptor agonist widely studied for its neuroprotective and cardioprotective eff...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (d-Ala2,d-leu5)-enkephalin acetate (DADLE) chromatography. DADLE is a highly selective δ-opioid receptor agonist widely studied for its neuroprotective and cardioprotective effects during ischemia. Accurate quantification of this peptide in biological matrices requires robust reversed-phase high-performance liquid chromatography (RP-HPLC) or LC-MS/MS, typically utilizing a C18 column and a water-acetonitrile gradient[1].

However, researchers frequently encounter severe baseline noise when analyzing DADLE, particularly during gradient elution with ion-pairing agents like Trifluoroacetic acid (TFA). This guide provides field-proven, self-validating protocols to diagnose the root causes of baseline instability and eliminate them.

System Diagnostics & Workflow

TroubleshootingWorkflow Start Baseline Noise in DADLE HPLC CheckUV Is Detection < 220 nm? Start->CheckUV TFA TFA Absorbance Ripple CheckUV->TFA Yes Other Check Degasser & Flow Cell CheckUV->Other No Mixer Install Diffusion-Bonded Mixer (e.g., 690 µL) TFA->Mixer Balance Balance TFA: 0.1% H2O / 0.085% ACN TFA->Balance Clean Flush Flow Cell with 1N HNO3 (No HCl) Other->Clean

Fig 1. Decision tree for resolving baseline noise in DADLE chromatography.

FAQs: The Causality of Baseline Noise in DADLE Analysis

Q: Why does my baseline exhibit severe sinusoidal ripple during DADLE gradient elution? A: DADLE is a peptide typically analyzed at low UV wavelengths (210–220 nm) to detect peptide bonds[2]. At these wavelengths, TFA absorbs UV light strongly[3]. During a water-to-acetonitrile gradient, TFA dynamically partitions onto the C18 stationary phase. If pump mixing is incomplete, the localized concentration of TFA in the mobile phase fluctuates. Because TFA absorbs 50–100 times more strongly than water or acetonitrile at 210 nm, these microscopic mixing inconsistencies are amplified into macroscopic sinusoidal baseline ripples[2].

Q: How do pump mixing volumes affect this noise, and what is the optimal hardware configuration? A: Standard bead mixers (e.g., 100 µL) often fail to homogenize the mobile phase sufficiently for TFA gradients[3]. Upgrading to a larger diffusion-bonded mixer (e.g., 690 µL) forces the solvent through microfluidic titanium plates. This significantly dampens pump stroke pulsations and reduces baseline fluctuations by up to 7-fold without adding excessive gradient delay volume[4].

Q: How can I adjust my mobile phase to chemically suppress the baseline drift? A: You can "balance" the absorbance of the mobile phases. Because acetonitrile has a slightly different expansion coefficient and baseline absorbance than water, using an identical TFA concentration in both channels (e.g., 0.1%) causes an upward baseline drift. To counteract this, add 0.1% TFA to the aqueous phase (Mobile Phase A) and reduce the TFA in the organic phase (Mobile Phase B) to 0.085%. This equalizes the background absorbance across the gradient.

Q: My baseline is erratic and spiky, not sinusoidal. What is the cause? A: Spiky baseline noise is typically caused by outgassing in the detector flow cell or poor solvent degassing. Sonication is highly ineffective for degassing LC solvents because atmospheric gas bleeds back into the solution within 20-30 minutes[5]. Ensure your inline vacuum degasser is functioning. If the flow cell is contaminated, flush it with 1N HNO3 (never use HCl, which corrodes stainless steel)[6].

Quantitative Data: Impact of Hardware on Baseline Stability

The following table demonstrates the causal relationship between pump mixer technology and baseline noise during low-wavelength TFA gradients used for peptide analysis.

System ConfigurationMixer Volume (µL)Mixer TypeBaseline Noise (mAU)Signal-to-Noise (S/N) Ratio
Standard Binary100Bead2.50330
Standard Quaternary675Bead0.851,150
Optimized Quaternary690Diffusion0.122,308

(Data synthesized from comparative UHPLC TFA gradient studies[3][4])

Step-by-Step Methodologies

Protocol 1: System Preparation and Mixer Optimization for DADLE UHPLC

Objective: Establish a self-validating, ripple-free fluidic pathway for DADLE analysis.

  • Hardware Modification: Remove the standard low-volume bead mixer. Install a high-efficiency diffusion-bonded mixer (e.g., 690 µL) to ensure complete homogenization of the TFA modifier[4].

  • Flow Cell Maintenance: Disconnect the analytical column. Flush the UV detector flow cell with 100% Methanol for 10 minutes at 1.0 mL/min. If ghost peaks or erratic spikes persist, flush the cell with 1N HNO3 for 15 minutes, followed by copious amounts of LC-MS grade water[6].

  • Backpressure Regulation: Install a short length of narrow-bore PEEK tubing (or a dedicated backpressure regulator) post-detector. This maintains approximately 50 psi of backpressure in the flow cell, preventing solvent outgassing and subsequent optical spikes[6].

Protocol 2: Mobile Phase Balancing and Degassing

Objective: Chemically balance the UV absorbance of the gradient to prevent baseline drift and eliminate dissolved gases.

  • Aqueous Phase (A) Preparation: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of HPLC-grade TFA (0.1% v/v).

  • Organic Phase (B) Preparation: Measure 1000 mL of LC-MS grade Acetonitrile. Add exactly 0.85 mL of HPLC-grade TFA (0.085% v/v).

  • Degassing: Do not rely on sonication[5]. Connect the solvents to the HPLC system and purge through the inline vacuum degasser for 5 minutes per channel at 5.0 mL/min.

  • System Validation (Self-Check): Run the DADLE gradient (e.g., 5% B to 60% B over 45 minutes) without an injection (Blank Run). The baseline drift should remain <2 mAU across the entire gradient. If the baseline drifts upward, reduce the TFA in Phase B slightly; if it drifts downward, increase it.

Biological Context: Why We Analyze DADLE

Understanding the biological mechanisms of DADLE provides context for why high-sensitivity, noise-free chromatography is critical. DADLE acts as a prototypical δ-opioid receptor agonist, triggering intracellular cascades that promote cell survival during ischemic events.

SignalingPathway DADLE DADLE Peptide DOR δ-Opioid Receptor DADLE->DOR Agonist Binding PI3K PI3K / AKT DOR->PI3K Activation AMPK AMPK Axis DOR->AMPK Activation Protection Ischemic Protection PI3K->Protection Cell Survival Autophagy Autophagy AMPK->Autophagy Induction Autophagy->Protection Stress Clearance

Fig 2. DADLE signaling pathway activating δ-opioid receptors for ischemic protection.

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Reference Data & Comparative Studies

Validation

(d-Ala2,d-leu5)-enkephalin acetate vs DPDPE delta opioid receptor affinity

Conformational Restriction and Receptor Selectivity: A Comparative Guide to DADLE and DPDPE at the Delta Opioid Receptor As a Senior Application Scientist navigating the complex landscape of neuropharmacology, selecting...

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Author: BenchChem Technical Support Team. Date: April 2026

Conformational Restriction and Receptor Selectivity: A Comparative Guide to DADLE and DPDPE at the Delta Opioid Receptor

As a Senior Application Scientist navigating the complex landscape of neuropharmacology, selecting the correct synthetic peptide for opioid receptor assays is not merely a matter of preference—it is a matter of structural causality. The delta opioid receptor (DOR) is a primary target for developing novel analgesics devoid of the respiratory depression and abuse liability associated with mu opioid receptor (MOR) activation.

For decades, two synthetic enkephalin analogs have dominated DOR research: DADLE ([D-Ala2, D-Leu5]-enkephalin) and DPDPE ([D-Pen2, D-Pen5]-enkephalin). While both are classified as DOR agonists, their structural topographies dictate vastly different selectivity profiles. This guide objectively compares their binding affinities, structural mechanics, and ideal experimental applications to help researchers optimize their assay designs.

Structural Causality: The Mechanics of Selectivity

Endogenous enkephalins are rapidly degraded by tissue peptidases, rendering them virtually useless for prolonged in vitro or in vivo studies. Both DADLE and DPDPE were engineered with D-amino acid substitutions to confer enzymatic resistance, but their functional divergence stems from their backbone rigidity[1].

  • DADLE (The Flexible Ligand): By substituting D-Alanine at position 2 and D-Leucine at position 5, DADLE achieves biostability while maintaining a linear, highly flexible peptide backbone. This flexibility allows DADLE to adopt multiple binding conformations. Consequently, while it prefers the DOR orthosteric pocket, it can easily contort to fit the MOR pocket, resulting in significant cross-reactivity[1].

  • DPDPE (The Restricted Ligand): DPDPE introduces a paradigm shift in peptide design by incorporating two D-penicillamine residues at positions 2 and 5, linked by a covalent disulfide bond. This cyclization severely restricts the peptide's conformational space. The resulting rigid, cyclic topography perfectly complements the spatial dimensions of the DOR binding pocket but creates severe steric hindrance when attempting to dock into the MOR pocket, driving its extreme delta-selectivity[2].

Quantitative Affinity Profiling

To objectively compare these ligands, we must look at their equilibrium inhibition constants ( Ki​ ). The data below synthesizes established radioligand binding metrics across recombinant and native tissue models.

LigandTarget ReceptorAffinity ( Ki​ nM)Selectivity Ratio (MOR/DOR)Functional Profile
DADLE Delta (DOR)0.6 – 5.7 nM[3]~ 5 to 10-foldFull Agonist
Mu (MOR)3.3 – 20.0 nM[4]Partial/Full Agonist
DPDPE Delta (DOR)1.2 – 6.2 nM[3]> 100 to 500-foldFull Agonist
Mu (MOR)> 600 to > 1000 nMInactive

Data Summary: While both peptides exhibit single-digit nanomolar affinity for DOR, DPDPE is exponentially more selective, making it the definitive choice for isolating DOR-specific pathways[2]. DADLE's potent MOR cross-reactivity must be accounted for in tissues co-expressing both subtypes[5].

Pathway Visualization: Selectivity and Signal Transduction

The following diagram illustrates how the structural inputs of DADLE and DPDPE dictate receptor engagement, ultimately converging on the same G-protein coupled intracellular cascades.

Receptor_Selectivity DADLE DADLE (Linear & Flexible) DOR Delta Opioid Receptor (DOR) Orthosteric Pocket DADLE->DOR High Affinity (Ki ~1-5 nM) MOR Mu Opioid Receptor (MOR) Orthosteric Pocket DADLE->MOR Moderate Affinity (Ki ~3-20 nM) DPDPE DPDPE (Cyclic & Restricted) DPDPE->DOR High Affinity (Ki ~1-6 nM) DPDPE->MOR Steric Clash (Ki >600 nM) Gi Gi/Go Protein Activation DOR->Gi MOR->Gi Effect Adenylyl Cyclase Inhibition & Cellular Response Gi->Effect

Diagram of DADLE and DPDPE receptor selectivity and convergence on Gi/Go signaling pathways.

Experimental Workflow: Self-Validating Radioligand Competition Assay

To accurately derive the Ki​ values presented above, researchers must utilize a robust, self-validating radioligand binding protocol. The following methodology isolates receptor affinity while controlling for proteolytic degradation and non-specific binding noise.

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of DADLE and DPDPE at DOR.

Step 1: Membrane Preparation & Endogenous Ligand Clearance Harvest CHO cells stably expressing human DOR. Homogenize the cell pellet in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Causality Insight: The resulting pellet must be washed and re-centrifuged at least twice. This critical step removes endogenous opioids and intracellular GTP that could artificially lower the apparent affinity of the test compounds by shifting the receptor to a low-affinity state.

Step 2: Assay Incubation Setup In a 96-well deep-well plate, combine the following in a final volume of 500 µL:

  • 50 µg of membrane protein.

  • 1 nM of [3H] naltrindole (a highly specific DOR radioligand).

  • Test ligands (DADLE or DPDPE) in a 10-point concentration gradient ( 10−11 to 10−5 M).

  • Crucial Addition: 10 µM bestatin and 1 µM thiorphan. Despite D-amino acid modifications, synthetic enkephalins can still fall victim to trace metalloproteases during prolonged incubations. Peptidase inhibitors ensure the ligand concentration remains constant.

Step 3: Defining the Self-Validating Control To ensure the assay is self-validating, Non-Specific Binding (NSB) must be empirically defined in parallel wells by adding 10 µM of unlabeled naloxone. This saturating concentration of a broad-spectrum antagonist occupies all available opioid receptors, meaning any remaining radioactive signal is purely background noise (e.g., radioligand sticking to the plastic or membrane lipids).

Step 4: Equilibration and Filtration Incubate the plates at 25°C for 60 minutes. Causality Insight: Room temperature is chosen over 37°C to minimize receptor internalization and proteolytic degradation while providing sufficient thermal energy for the system to reach steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic radioligands.

Step 5: Data Transformation Quantify bound radioactivity via liquid scintillation counting. Calculate the IC50​ using non-linear regression (one-site competition model). Convert the IC50​ to Ki​ using the Cheng-Prusoff equation:

Ki​=1+Kd​[Radioligand]​IC50​​

Application Insights: Choosing the Right Ligand

  • When to choose DPDPE: DPDPE is the gold standard when your experimental design requires absolute isolation of DOR-mediated mechanisms[2]. If you are working with complex native tissues (like brain slices or spinal cord homogenates) that co-express MOR and DOR, DPDPE ensures that your observed downstream effects (e.g., adenylyl cyclase inhibition or ion channel modulation) are not confounded by MOR activation.

  • When to choose DADLE: DADLE is highly valuable in translational models of ischemia-reperfusion injury and neuroprotection. Studies have shown that DADLE effectively preconditions engineered heart tissues[6] and protects neocortical neurons against hypoxia via the MEK/ERK anti-apoptotic pathway[7]. In these complex physiological models, DADLE's dual capacity to engage both DOR and MOR may actually contribute to its profound cytoprotective efficacy, making it a superior choice for tissue-survival assays over highly selective ligands.

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Comparative

Reproducibility and Efficacy of (D-Ala2, D-Leu5)-Enkephalin Acetate (DADLE) in Tissue Preservation: A Comparative Guide

Executive Summary The paradigm of organ and tissue preservation has historically relied on static cold storage (SCS) to passively delay cellular necrosis. However, prolonged SCS induces severe ischemia-reperfusion (I/R)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of organ and tissue preservation has historically relied on static cold storage (SCS) to passively delay cellular necrosis. However, prolonged SCS induces severe ischemia-reperfusion (I/R) injury upon reoxygenation[1][2]. (D-Ala2, D-Leu5)-enkephalin acetate (DADLE) , a synthetic delta-opioid receptor (δOR) agonist, offers an active, pharmacological approach to biostasis. By mimicking the molecular mechanisms of mammalian hibernation, DADLE induces a reversible hypometabolic state, actively preserving tissue architecture and cellular viability[3][4].

This guide provides an objective, data-driven comparison of DADLE against standard preservation solutions (e.g., UW and HTK), elucidates the causality behind its protective mechanisms, and establishes self-validating experimental protocols to ensure high reproducibility in preclinical models.

Mechanistic Causality: How DADLE Actively Preserves Tissue

Standard preservation solutions like University of Wisconsin (UW) or Histidine-tryptophan-ketoglutarate (HTK) rely on osmotic balance, impermeants (e.g., lactobionate, mannitol), and physical cooling to slow metabolic degradation[2]. In contrast, DADLE functions as an active biological modifier that triggers specific pro-survival signaling cascades[5][6].

  • Receptor-Mediated Hypometabolism: DADLE specifically binds to endogenous delta-opioid receptors (DORs) expressed on various cell types, including brain microvascular endothelial cells (BMECs) and mesenchymal stem cells (MSCs)[5][6].

  • Apoptotic Regulation: Upon DOR activation, DADLE stimulates the MEK-ERK and PI3K/Akt pathways. This shifts the apoptotic balance by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax, which subsequently prevents the cleavage and activation of Caspase-9[5][6][7].

  • Mitochondrial Protection & Mitophagy: DADLE upregulates the transient receptor potential vanilloid subtype 4 (TRPV4) channel. This enhances calcium-mediated mitophagy, clears damaged mitochondria, elevates mitochondrial membrane potential, and sustains ATP synthesis during oxygen-glucose deprivation/reoxygenation (OGD/R)[3][8].

G DADLE DADLE (δ-Opioid Agonist) DOR Delta Opioid Receptor (DOR) DADLE->DOR Binds MEK_ERK MEK/ERK & PI3K/Akt Pathways DOR->MEK_ERK Activates TRPV4 TRPV4 Activation (Mitophagy) DOR->TRPV4 Upregulates Bcl2 ↑ Bcl-2 (Anti-apoptotic) MEK_ERK->Bcl2 Stimulates Bax ↓ Bax (Pro-apoptotic) MEK_ERK->Bax Inhibits Survival Tissue Survival & Preservation TRPV4->Survival Sustains ATP Caspase ↓ Cleaved Caspase-9 Bcl2->Caspase Inhibits Bax->Caspase Promotes Caspase->Survival Prevents Apoptosis

Caption: DADLE-induced DOR signaling pathway preventing apoptosis and enhancing tissue survival.

Comparative Analysis: DADLE vs. Standard Preservation Solutions

To objectively evaluate DADLE, we must compare it against the current gold standards in organ preservation. Notably, DADLE is rarely used as a standalone solvent; rather, its highest efficacy is observed when supplemented into existing carrier solutions like UW[1].

FeatureUW Solution (ViaSpan)HTK Solution (Custodiol)DADLE Supplementation (e.g., in UW)
Primary Mechanism Osmotic balance, colloid support (hydroxyethyl starch), ROS scavenging[2].Intracellular buffering (histidine), low viscosity for rapid flush[2].Active DOR-mediated hypometabolism and anti-apoptotic signaling[3][6].
Metabolic Modulation Passive (relies entirely on hypothermia).Passive (relies entirely on hypothermia).Active (maintains ATP levels, reduces oxygen consumption independent of temperature)[3].
I/R Injury Protection Moderate; susceptible to mitochondrial swelling upon reperfusion[1].Moderate; limited protection against prolonged warm ischemia.High; specifically targets Bax/Bcl-2 ratios to prevent reperfusion-induced apoptosis[6][7].
Reproducibility Challenges High viscosity can cause incomplete microvascular flushing.Requires large flush volumes; risk of hyponatremia.Efficacy is strictly dependent on the target tissue's endogenous DOR expression levels[6].

Reproducibility and Experimental Validation

A critical challenge in biostasis research is reproducibility. The literature notes varied results with DADLE, which can often be traced back to differences in baseline metabolic rates, tissue-specific DOR expression, and the absence of proper receptor-antagonist controls[3].

To ensure experimental integrity, every protocol evaluating DADLE must be a self-validating system . This means incorporating a specific DOR antagonist (such as naltrindole) to prove that the observed preservation is causally linked to receptor activation, rather than an artifact of the peptide's physical properties[5][6].

Standardized Experimental Workflow

Workflow Harvest 1. Tissue/Organ Harvest (e.g., Brain Slices / Liver) Preconditioning 2. DADLE Preconditioning (5-10 nM) Harvest->Preconditioning Ischemia 3. Ischemia/Hypoxia Induction (OGD or Cold Storage) Preconditioning->Ischemia Reperfusion 4. Reperfusion / Reoxygenation Ischemia->Reperfusion Assay 5. Viability & Apoptosis Assays (TUNEL, LDH, ATP) Reperfusion->Assay

Caption: Standardized experimental workflow for DADLE-mediated ischemia-reperfusion assays.

Protocol 1: Ex Vivo Brain Slice Ischemia/Reperfusion Model

Purpose: To validate DADLE's neuroprotective and anti-apoptotic effects during simulated stroke/ischemia.

  • Tissue Preparation: Harvest brain slices (e.g., from Sprague-Dawley rats) and stabilize them in oxygenated artificial cerebrospinal fluid (aCSF) at 37°C.

  • Pharmacological Preconditioning (The Causality Step):

    • Test Group: Incubate slices with 5 nM or 10 nM DADLE for 30 minutes[6].

    • Validation Control: Incubate a parallel cohort with DADLE + 5 μM naltrindole (a specific DOR antagonist)[5]. If DADLE's protective effect is abolished in this group, the mechanism is definitively DOR-dependent.

    • Pathway Control: Incubate with DADLE + PD98059 (MEK inhibitor) to validate the downstream MEK-ERK survival pathway[7].

  • Ischemia Induction (OGD): Replace standard aCSF with glucose-free aCSF. Perfuse the chamber with a hypoxic gas mixture (95% N2 / 5% CO2) for 60 minutes[7].

  • Reperfusion: Return the slices to standard, glucose-containing, oxygenated aCSF for 6 hours.

  • Quantification:

    • Extract the effluent and measure lactic dehydrogenase (LDH) release (proxy for cell membrane rupture/necrosis)[7].

    • Fix the tissue and perform TUNEL staining to quantify the percentage of apoptotic neurons[6][7].

Protocol 2: Hypothermic Machine Perfusion (HMP) with DADLE Supplementation

Purpose: To evaluate whole-organ (e.g., liver/heart) preservation efficacy for transplantation.

  • Organ Procurement: Explant the organ and immediately flush the vasculature with cold (4°C) UW preservation solution until the effluent is clear[2].

  • Perfusate Modification: Prepare the HMP circuit using UW solution supplemented with 1 mg/kg equivalent of DADLE[9].

  • Perfusion & Storage: Maintain hypothermic machine perfusion at 4°C for 24 to 48 hours.

  • Viability Assessment: Post-perfusion, analyze tissue biopsies for ATP levels. DADLE-treated organs should exhibit significantly higher ATP reserves and reduced mitochondrial swelling compared to organs perfused with unsupplemented UW solution[3].

Quantitative Data Summary

The following table synthesizes experimental outcomes from peer-reviewed validations of DADLE, highlighting the reproducibility of its protective effects across different tissue types.

Tissue / Cell ModelStress ConditionDADLE ConcentrationKey Quantitative OutcomesRef
Brain Microvascular Endothelial Cells (BMECs) Oxygen-Glucose Deprivation / Reperfusion (OGD/R)5 nM - 10 nM~40% reduction in apoptosis; Significant decrease in cleaved caspase-9 and Bax/Bcl-2 ratio.[6]
Human Mesenchymal Stem Cells (hMSCs) CoCl2-mimicked Hypoxia/ReperfusionNot specifiedSignificant curtailment of ROS; Downregulation of UPR sensors (PERK/BiP); Improved cell survival.[5]
Rat Brain Slices Ex vivo Ischemia (Glucose-free aCSF + N2)Concentration-dependentAttenuated LDH release; Reduced neuronal apoptosis (blocked by MEK inhibitor PD98059).[7]
Rat Liver / Porcine Heart Static Cold Storage / Machine Perfusion1 mg/kg equivalentDecreased markers of tissue injury; Increased ATP levels; Better histological ultrastructure preservation.[2][3][9]

Conclusion & Future Directions

For drug development professionals and tissue engineers, DADLE represents a critical bridge between passive cold storage and active metabolic engineering. While standard solutions like UW and HTK are indispensable for osmotic and structural support, they do not prevent the intracellular signaling cascades that lead to apoptosis upon reperfusion.

By supplementing preservation protocols with DADLE, researchers can actively upregulate the MEK-ERK pathway, enhance TRPV4-mediated mitophagy, and suppress caspase-9 activation. To ensure high reproducibility, future studies must rigorously profile the baseline DOR expression of target tissues and utilize antagonist-controlled experimental designs to validate causality.

References

  • The Delta Opioid Peptide DADLE Represses Hypoxia-Reperfusion Mimicked Stress Mediated Apoptotic Cell Death in Human Mesenchymal Stem Cells in Part by Downregulating the Unfolded Protein Response and ROS along with Enhanced Anti-Inflammatory Effect. Stem Cell Rev Rep (via PubMed/NIH).
  • Delta Opioid Peptide Targets Brain Microvascular Endothelial Cells Reducing Apoptosis to Relieve Hypoxia-Ischemic/Reperfusion Injury. Pharmaceutics (via MDPI).
  • Delta opioid peptide[D-ala2, D-leu5]-Enkephalin's ability to enhance mitophagy via TRPV4 to relieve ischemia/reperfusion injury in brain microvascular endothelial cells. Stroke and Vascular Neurology (via BMJ).
  • Protective Effects of the Delta Opioid Peptide [D-Ala2, D-Leu5] enkephalin in an Ex Vivo Model of Ischemia/Reperfusion in Brain Slices. Ovid.
  • Molecular strategies used by hibernators: Potential therapeutic directions for ischemia reperfusion injury and preserv
  • Mitochondria in the Cold.
  • Identification of pharmacological inducers of a reversible hypometabolic state for whole organ preserv
  • Characterization of an Opioid-Like Hibern

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (d-Ala2,d-leu5)-enkephalin acetate

Comprehensive Safety and Operational Guide for Handling [D-Ala2, D-Leu5]-Enkephalin Acetate (DADLE) As a Senior Application Scientist, I frequently audit laboratory workflows to ensure the safe integration of highly pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling [D-Ala2, D-Leu5]-Enkephalin Acetate (DADLE)

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure the safe integration of highly potent synthetic peptides. [D-Ala2, D-Leu5]-Enkephalin acetate, commonly known as DADLE, is a metabolically stable analog of the endogenous δ-opioid peptide enkephalin[1]. Because it is a prototypical δ-opioid receptor (DOR) agonist—significantly more potent and selective than Leu-enkephalin and Met-enkephalin—its handling requires stringent operational and safety protocols[1].

Every protocol described in this guide operates as a self-validating system: the physicochemical properties of the peptide dictate the engineering controls, which in turn define the mandatory Personal Protective Equipment (PPE) required to execute the methodology safely.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the material. DADLE is typically supplied as a lyophilized powder. The primary risk during handling is the aerosolization of this fine powder during weighing and reconstitution, which can lead to rapid mucosal absorption.

Table 1: Physicochemical and Safety Data for DADLE

ParameterValueCausality / Operational Impact
CAS Number 94825-57-7Unique identifier for safety tracking and SDS retrieval[1].
Molecular Formula C29H39N5O7Bulky peptide structure; stable but susceptible to degradation if mishandled[1].
Molecular Weight 569.65 g/mol High molecular weight limits intact dermal absorption, but mucosal exposure remains a critical risk[1].
Storage Temperature -20°CRequires cold chain management; thermal shock during handling must be minimized[1].
Storage Class 11 (Combustible Solids)Keep away from open flames or strong oxidizers during storage[2].
Water Hazard Class WGK 3Highly water-endangering; strict disposal protocols required to prevent environmental release[2].

Mandatory Personal Protective Equipment (PPE)

Because DADLE is a potent biologically active peptide, standard BSL-1 precautions are insufficient. The following PPE must be worn to prevent inhalation, ocular exposure, and dermal contact[2].

  • Respiratory Protection (Critical): Type N95 (US) or FFP2 (EU) respirator[2].

    • Causality: Lyophilized peptides are highly susceptible to electrostatic dispersion. An N95 respirator prevents the inhalation of aerosolized micro-particles when the vial is opened or during solvent addition.

  • Hand Protection: Double-layer nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides a robust barrier against both the dry powder and the solvents (e.g., aqueous buffers, DMSO) used for reconstitution. Double gloving ensures that if the outer glove is contaminated, it can be safely removed without exposing the operator's skin.

  • Eye Protection: Snug-fitting safety goggles or full face shields[2].

    • Causality: Prevents micro-particulates from contacting the ocular mucosa, which serves as a rapid route for systemic peptide absorption.

  • Body Protection: Front-closing, fluid-resistant laboratory coat with knit cuffs.

Biological Mechanism: The Causality of Risk

Understanding the mechanism of action explains why these strict PPE protocols are non-negotiable. DADLE exerts its effects by binding to the δ-opioid receptor (DOR). In experimental models, DOR activation by DADLE signals through the PI3K/AKT pathway, promoting cell survival and conferring neuroprotection against ischemia[2]. Furthermore, it extensively modulates smooth muscle contraction and central nervous system pathways[3]. While highly beneficial in a controlled therapeutic or research context, accidental systemic exposure in a healthy operator could lead to unintended central nervous system depression, localized analgesia, or immune modulation.

G A DADLE (Lyophilized Powder) B Engineering Controls (Class II BSC / Fume Hood) A->B Handled within E Accidental Exposure (Mucosal/Inhalation) A->E Mishandling Risk C Mandatory PPE (N95, Nitrile Gloves, Goggles) B->C Requires D Safe Reconstitution (Minimize Aerosolization) C->D Enables F δ-Opioid Receptor Activation (PI3K/AKT Pathway) E->F Systemic Effect

DADLE handling workflow and exposure causality to prevent unintended δ-opioid receptor activation.

Engineering Controls & Operational Workflow

Never handle DADLE powder on an open bench. All dry powder manipulations must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to maintain an inward airflow that captures stray particulates.

Step-by-Step Reconstitution Protocol:

  • Thermal Equilibration: Remove the sealed DADLE vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric condensation from introducing moisture, which rapidly degrades the peptide.

  • Environment Preparation: Place the vial inside the BSC/Fume hood. Ensure the work surface is lined with a disposable, absorbent, plastic-backed bench pad.

  • Solvent Addition: Do not attempt to weigh the dry powder, as this maximizes aerosolization risk. Instead, inject the reconstitution buffer (e.g., sterile PBS or water) directly into the original vial through the septum using a sterile syringe. If no septum is present, carefully uncap the vial and pipette the solvent slowly down the inner wall.

  • Dissolution: Gently swirl the vial to dissolve the peptide. Do not vortex vigorously.

    • Causality: Vigorous vortexing causes peptide shearing and foaming, leading to denaturation or loss of material on the vial cap.

  • Aliquoting: Divide the reconstituted solution into single-use aliquots using low-protein binding microcentrifuge tubes to prevent peptide loss to the tube walls.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to -20°C storage[1].

Spill Management and Disposal Plan

Because DADLE is classified as WGK 3 (highly water-endangering), it cannot be washed down the sink under any circumstances[2]. Strict disposal protocols must be followed to ensure environmental compliance.

Solid Spill (Powder) Protocol:

  • Do not sweep. Sweeping immediately aerosolizes the potent peptide.

  • Gently cover the spill with absorbent paper towels.

  • Dampen the towels with a 10% bleach solution or 1N NaOH to chemically denature the peptide.

  • Allow a contact time of 15 minutes.

  • Wipe up the spill and place all materials into a designated biohazard/chemical waste container for incineration.

Liquid Spill Protocol:

  • Cover the liquid spill with an absorbent chemical spill pad.

  • Treat the surrounding area with a denaturing agent (e.g., 10% bleach).

  • Dispose of the saturated pads in solid hazardous waste.

Final Disposal: All empty vials, contaminated double-gloves, and residual peptide solutions must be collected in clearly labeled hazardous waste containers and disposed of via a licensed chemical waste disposal facility.

References

  • Title: Characterisation of opioid receptors involved in modulating circular and longitudinal muscle contraction in the rat ileum Source: PubMed / NIH URL: [Link]

Sources

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